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1,4-Dioxaspiro[4.5]decane-2-methanol, (R)- Documentation Hub

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  • Product: 1,4-Dioxaspiro[4.5]decane-2-methanol, (R)-
  • CAS: 113798-80-4

Core Science & Biosynthesis

Foundational

The (R)-1,4-Dioxaspiro[4.5]decane-2-methanol Technical Guide: A Chiral Building Block for Advanced Synthesis

This technical guide provides an in-depth exploration of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol (CAS 113798-80-4), a pivotal chiral building block in modern organic synthesis and drug discovery. Designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol (CAS 113798-80-4), a pivotal chiral building block in modern organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's synthesis, core physicochemical properties, and strategic applications, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Value of a Predefined Stereocenter

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is a critical determinant of its biological activity, efficacy, and safety profile. Chiral building blocks, such as (R)-1,4-Dioxaspiro[4.5]decane-2-methanol, are indispensable tools that offer a reliable and efficient route to enantiomerically pure complex molecules.[1] This compound, a derivative of (R)-glycerol, provides a synthetically versatile platform with a protected diol and a primary alcohol, allowing for selective chemical transformations. Its rigid spirocyclic core, formed by the fusion of a 1,3-dioxolane ring with a cyclohexane ring, imparts a defined three-dimensional architecture that is highly sought after in the design of novel therapeutic agents.

The strategic advantage of employing this building block lies in the direct incorporation of a chiral center from the outset of a synthetic campaign, circumventing the need for challenging chiral separations or asymmetric syntheses at later stages. This approach, often referred to as the "chiral pool" strategy, streamlines the synthetic route to complex targets, accelerating the discovery and development of new chemical entities.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and spectral properties of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol is fundamental for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 113798-80-4[2]
Molecular Formula C₉H₁₆O₃[2]
Molecular Weight 172.22 g/mol [2]
Appearance Colorless to light yellow liquid or white to off-white solid[1]
Boiling Point 248.3 °C at 760 mmHg (Predicted)[3]
Melting Point 58 °C (for the racemic mixture)[3]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.2-4.0 (m, 1H, CH-O), 3.9-3.5 (m, 4H, CH₂-O and CH₂-OH), 2.0 (br s, 1H, OH), 1.7-1.3 (m, 10H, cyclohexyl protons).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~109 (spiro C), ~75 (CH-O), ~67 (CH₂-O), ~63 (CH₂-OH), ~36, ~25, ~24 (cyclohexyl CH₂).

  • IR (neat): ν (cm⁻¹) ~3400 (br, O-H stretch), ~2930, 2860 (C-H stretch), ~1100 (C-O stretch).

  • Mass Spectrometry (EI): m/z (%) 172 (M⁺), 141, 113, 99.

Synthesis of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol

The most common and efficient synthesis of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol involves the acid-catalyzed ketalization of a suitable chiral glycerol derivative with cyclohexanone. A common starting material is (R)-(-)-Solketal (also known as (R)-2,2-dimethyl-1,3-dioxolane-4-methanol), which is commercially available and derived from the chiral pool. The reaction proceeds via a transketalization mechanism.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_product Product cluster_byproducts Byproducts R_Solketal (R)-Solketal Transketalization Transketalization R_Solketal->Transketalization Cyclohexanone Cyclohexanone Cyclohexanone->Transketalization Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Transketalization Solvent Aprotic Solvent (e.g., Toluene) Solvent->Transketalization Heat Heat (Azeotropic Removal of Acetone/Water) Heat->Transketalization Target (R)-1,4-Dioxaspiro[4.5]decane-2-methanol Transketalization->Target Acetone Acetone Transketalization->Acetone Water Water Transketalization->Water

Caption: Synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for acid-catalyzed ketalization reactions.

Materials:

  • (R)-(-)-Solketal (1.0 eq)

  • Cyclohexanone (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (R)-(-)-Solketal, cyclohexanone, and toluene.

  • Add p-toluenesulfonic acid monohydrate to the stirred solution.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of the acetone/water azeotrope in the Dean-Stark trap.

  • Continue refluxing until no more azeotrope is collected, and TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure (R)-1,4-Dioxaspiro[4.5]decane-2-methanol.

Applications in Synthesis

The utility of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol lies in its ability to serve as a versatile intermediate for the synthesis of more complex chiral molecules. The primary alcohol can be readily functionalized, and the spiroketal can be deprotected under acidic conditions to reveal the diol.

Elaboration of the Methanol Moiety

The primary alcohol is a handle for a wide range of chemical transformations, including:

  • Oxidation: To the corresponding aldehyde or carboxylic acid.

  • Esterification and Etherification: To introduce various functional groups.

  • Conversion to Leaving Groups: Such as tosylates or mesylates, for subsequent nucleophilic substitution.

  • Mitsunobu Reaction: For the introduction of nucleophiles with inversion of configuration if the stereocenter were at the alcohol-bearing carbon.

Case Study: Synthesis of a Spirocyclic Core in Medicinal Chemistry

While a direct synthesis of a marketed drug using this exact building block is not prominently featured in publicly accessible literature, its structural motif is present in numerous patented compounds. For instance, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which are investigated as mitochondrial permeability transition pore inhibitors, often involves the construction of a spirocyclic core.[4] The general strategy involves the use of a chiral synthon to build upon a spirocyclic framework.

G cluster_start Chiral Building Block cluster_functionalization Functional Group Interconversion cluster_coupling Coupling & Cyclization cluster_product Final Product Building_Block (R)-1,4-Dioxaspiro[4.5] decane-2-methanol Oxidation Oxidation to Aldehyde Building_Block->Oxidation Amination Reductive Amination Oxidation->Amination Coupling Coupling with Amine Partner Amination->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Target Complex Spirocyclic Bioactive Molecule Cyclization->Target

Sources

Exploratory

(R)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol chemical structure

Technical Monograph: (R)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol Executive Summary (R)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CAS: 113798-80-4) is a rigid, chiral spirocyclic building block used extensively in asymmetric s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (R)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol

Executive Summary

(R)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CAS: 113798-80-4) is a rigid, chiral spirocyclic building block used extensively in asymmetric synthesis and drug delivery systems. Structurally, it consists of a cyclohexane ring spiro-fused to a chiral dioxolane ring bearing a hydroxymethyl group.

Unlike its dimethyl analogue (Solketal), the spiro-cyclohexyl moiety imparts unique lipophilicity and steric bulk, making it a superior choice for specific protecting group strategies and the synthesis of chiral lipids. This guide details its structural properties, validated synthesis protocols, and applications in pharmaceutical development.[1][2][3]

Chemical Identity & Structural Analysis

The molecule represents a "ketalized" form of glycerol where the protecting group is a cyclohexylidene ring rather than the more common isopropylidene (acetonide).

Nomenclature and Identifiers
IdentifierValueNote
IUPAC Name [(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]methanolDefines absolute stereochemistry
Common Name (R)-Cyclohexylidene glycerolRefers to the ketal origin
CAS Number 113798-80-4 Specific to the (R)-enantiomer
CAS (S-Isomer) 95335-91-4Derived from L-Mannitol/Ascorbic acid
CAS (Racemate) 4167-35-5Used in non-stereospecific applications
Molecular Formula C₉H₁₆O₃MW: 172.22 g/mol
Structural Significance: The Spiro Advantage

The spiro[4.5]decane system locks the dioxolane ring into a rigid conformation.

  • Steric Bulk: The cyclohexane ring (existing predominantly in a chair conformation) provides greater steric shielding to the dioxolane oxygens compared to a dimethyl group. This often results in enhanced stability toward mild acidic hydrolysis, allowing for selective deprotection strategies.

  • Lipophilicity: The addition of the C6 ring significantly increases the LogP (partition coefficient) compared to Solketal, altering the solubility profile of intermediates—a critical factor when synthesizing hydrophobic lipid nanoparticles (LNPs).

Validated Synthesis Protocol

While the compound can be synthesized via direct ketalization of chiral glycerol, the high viscosity and hygroscopic nature of glycerol often lead to lower yields. The Trans-Ketalization Method using commercially available (R)-Solketal is the preferred laboratory route due to operational simplicity and higher optical purity preservation.

Reaction Logic (Trans-Ketalization)

The reaction is an equilibrium-driven exchange where the volatile acetone byproduct is removed to drive the formation of the cyclohexylidene product.

Mechanism:

  • Protonation of the Solketal oxygen.

  • Ring opening and release of acetone.

  • Nucleophilic attack of the transient glycerol species on cyclohexanone.

  • Ring closure and water elimination (or acetone exchange).

SynthesisPathway Start (R)-Solketal (Starting Material) Intermediate Oxocarbenium Intermediate Start->Intermediate + H+ Reagent Cyclohexanone (Excess) Reagent->Intermediate Catalyst p-TSA (cat.) Benzene/Toluene Product (R)-1,4-Dioxaspiro[4.5] decan-2-ylmethanol Intermediate->Product - Acetone Byproduct Acetone (Removed via Distillation) Intermediate->Byproduct

Figure 1: Acid-catalyzed trans-ketalization pathway converting Solketal to the Spiro-cyclohexyl derivative.

Step-by-Step Experimental Procedure

Reagents:

  • (R)-Solketal (1.0 eq)

  • Cyclohexanone (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq)

  • Solvent: Toluene (anhydrous)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or a simple distillation head if driving off acetone).

  • Charging: Add (R)-Solketal (10.0 g, 75.7 mmol) and Cyclohexanone (8.9 g, 90.8 mmol) to the flask. Dissolve in Toluene (100 mL).

  • Catalysis: Add pTSA (0.72 g, 3.8 mmol).

  • Reflux: Heat the mixture to reflux (approx. 110°C). The reaction relies on the removal of acetone (bp 56°C). If using a Dean-Stark, you may also remove water if starting from free glycerol, but for trans-ketalization, slow distillation of the solvent/acetone azeotrope is effective.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The product is less polar than Solketal. Stain with KMnO₄ or Anisaldehyde.

  • Quenching: Once conversion is >95%, cool to room temperature. Add Triethylamine (0.5 mL) to neutralize the acid catalyst.

  • Workup: Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) and Brine (1 x 50 mL). Dry over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation (bp ~120-125°C at 0.5 mmHg) or silica gel flash chromatography (0-30% EtOAc in Hexanes).

Expected Yield: 85-92% as a clear, viscous oil.

Applications in Drug Discovery & Development

Chiral Protecting Group Strategy

The 1,4-dioxaspiro[4.5]decane moiety is a robust protecting group for 1,2-diols.

  • Stability Profile: It is more stable than the isopropylidene (acetonide) group but less stable than the benzylidene acetal. This allows for orthogonal deprotection schemes.

    • Deprotection: Readily cleaved by 80% Acetic Acid at 40°C or catalytic HCl in MeOH.

    • Retention: Stable to basic conditions (NaOH, NaH), reduction (LiAlH₄), and mild oxidation.

Lipid Nanoparticle (LNP) Synthesis

In the development of mRNA vaccines and gene therapies, chiral lipids are critical for endosomal escape. This molecule serves as the "head group" scaffold.

  • Workflow: The free primary alcohol is typically reacted with long-chain fatty acids or amines. The spiro-ring acts as a hydrophobic anchor that influences the lipid's packing parameter in the LNP bilayer.

Applications cluster_uses Pharmaceutical Applications Core (R)-1,4-Dioxaspiro[4.5] decan-2-ylmethanol Use1 Chiral Synthon (Stereocontrolled synthesis) Core->Use1 Rigid Scaffold Use2 Lipid Synthesis (LNP Components) Core->Use2 Headgroup Derivatization Use3 Protecting Group (Orthogonal to Benzyl/Silyl) Core->Use3 Diol Protection

Figure 2: Functional utility of the spiro-ketal scaffold in pharmaceutical workflows.

Analytical Characterization

To ensure scientific integrity, the synthesized product must meet the following specifications.

TestMethodSpecification (Typical)
Appearance VisualClear, colorless viscous liquid
¹H NMR 400 MHz, CDCl₃δ 1.3-1.7 (m, 10H, cyclohexyl), 3.6-4.2 (m, 5H, dioxolane + CH₂OH)
¹³C NMR 100 MHz, CDCl₃δ 23.8, 24.0, 25.1, 34.8, 36.4 (Cyclohexyl), 63.2 (CH₂OH), 65.8, 76.2 (Ring), 110.1 (Spiro-C)
Optical Rotation Polarimetry[α]D²⁰ ≈ -4.5° to -6.0° (c=1, MeOH) Note: Sign depends heavily on solvent.
Purity GC-MS / HPLC>98.0% (ee >99% if using chiral precursor)

Critical Quality Attribute (CQA): The shift of the spiro-carbon (ketal carbon) in ¹³C NMR around 110 ppm is diagnostic. If hydrolysis occurs, a ketone peak at ~210 ppm (cyclohexanone) will appear.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12334412, (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. Retrieved from [Link](Note: This link references the S-isomer; the R-isomer is the enantiomer of this structure).

  • Synthetic Methodology

    • Ren, L., et al. (2017). "Synthesis of 1,4-Dioxaspiro Novel Compounds from Oleic Acid." ResearchGate. Retrieved from [Link]

  • Stability & Protecting Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Cyclohexylidene ketal stability vs. Acetonides).

Sources

Foundational

Architecting Chirality: A Master Guide to Glycerol Ketal Building Blocks

Part 1: The C3 Chiral Scaffold In the landscape of chiral pool synthesis, few molecules possess the versatility of 1,2-O-isopropylidene-sn-glycerol , commonly known as Solketal . It serves as the "Swiss Army Knife" for t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The C3 Chiral Scaffold

In the landscape of chiral pool synthesis, few molecules possess the versatility of 1,2-O-isopropylidene-sn-glycerol , commonly known as Solketal . It serves as the "Swiss Army Knife" for three-carbon chiral synthons, bridging the gap between carbohydrate chemistry and lipid/drug synthesis.

For the drug development professional, the value of Solketal lies not just in its chirality, but in its differentiation of hydroxyl groups . The acetonide protection locks the C1 and C2 positions, leaving the C3 primary alcohol free for functionalization. This allows for the precise construction of chiral lipids, nucleoside analogs, and


-adrenergic antagonists without the need for expensive asymmetric catalysis.
Structural Logic and Nomenclature

Confusion often arises regarding the stereochemistry of glycerol derivatives due to the symmetry of the parent molecule. In this guide, we strictly adhere to the Stereospecific Numbering (sn) convention, which is the industry standard for lipid biochemistry.

  • (S)-Solketal (derived from D-Mannitol) corresponds to 1,2-O-isopropylidene-sn-glycerol .

  • (R)-Solketal (derived from L-Ascorbic acid or L-Mannitol) corresponds to 2,3-O-isopropylidene-sn-glycerol .

Critical Note: The biological relevance of lipids usually demands the sn-1 or sn-3 configuration. Using the wrong enantiomer will result in diastereomers with vastly different pharmacokinetic profiles.

Part 2: Synthesis & Sourcing Strategies[1]

While Solketal is commercially available, high-purity applications (such as GMP synthesis) often require in-house preparation or re-purification to ensure Enantiomeric Excess (ee) >99%.

The Gold Standard: Oxidative Cleavage of D-Mannitol

The most robust route to (S)-Solketal utilizes 1,2:5,6-Di-O-isopropylidene-D-mannitol . This method is preferred over enzymatic resolution for early-phase scale-up because it relies on chemical stoichiometry rather than biological kinetics, offering higher predictability.

Mechanistic Pathway

The reaction involves the oxidative cleavage of the C3-C4 bond of the protected mannitol using Sodium Periodate (


), followed by in situ reduction of the resulting aldehyde with Sodium Borohydride (

).

MannitolRoute Mannitol 1,2:5,6-Di-O-isopropylidene- D-mannitol Aldehyde Intermediate Glyceraldehyde Acetonide Mannitol->Aldehyde NaIO4 Oxidative Cleavage Solketal (S)-Solketal (1,2-O-isopropylidene-sn-glycerol) Aldehyde->Solketal NaBH4 Reduction

Figure 1: The oxidative cleavage pathway from D-Mannitol to (S)-Solketal.

Experimental Protocol: Modified Jung & Shaw Method

This protocol is optimized for minimizing racemization and maximizing yield.

Reagents:

  • 1,2:5,6-Di-O-isopropylidene-D-mannitol (1.0 eq)

  • Sodium Periodate (

    
    ) (1.1 eq)
    
  • Sodium Borohydride (

    
    ) (2.0 eq)
    
  • Solvent: THF/Water (10:1 v/v) - Note: Maintaining a single phase is critical for kinetics.

Step-by-Step Workflow:

  • Cleavage: Suspend the mannitol derivative in THF/Water at 0°C. Add

    
     portion-wise over 30 minutes. The exotherm must be controlled to keep 
    
    
    
    to prevent acetonide migration.
  • Monitoring: Stir for 2 hours. Validate consumption of starting material via TLC (EtOAc/Hexane 1:1).

  • Reduction: Filter off the precipitated sodium iodate (

    
    ). Cool the filtrate to 0°C. Add 
    
    
    
    slowly.
  • Quench: Carefully quench with saturated

    
    . Do not use strong acids like HCl, as this will hydrolyze the ketal.
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Distillation is superior to column chromatography for this material. B.P. approx 80-82°C at 11 mmHg [1].[1]

Part 3: Functionalization & Synthetic Utility

Once the chiral block is secured, the primary hydroxyl group at C3 becomes the handle for derivatization.

Activation Strategies

Direct nucleophilic displacement on the alcohol is poor. Activation via sulfonate esters is the standard operating procedure.

Activation GroupStabilityReactivityRecommended Use
Tosylate (Ts) High (Solid)ModerateGeneral purpose alkylation, stable to storage.
Mesylate (Ms) Moderate (Liquid/Oil)HighFast reactions, use immediately (less stable).
Triflate (Tf) LowVery HighDifficult substrates; requires non-basic conditions.
Protocol: Tosylation of Solketal

Causality: Pyridine is used as both solvent and base to sponge up the HCl generated. DMAP acts as a nucleophilic catalyst to accelerate the reaction, preventing side reactions associated with prolonged reaction times.

  • Dissolve (S)-Solketal (100 mmol) in dry DCM (200 mL) and Pyridine (150 mmol).

  • Add catalytic DMAP (5 mmol).

  • Cool to 0°C. Add p-Toluenesulfonyl chloride (110 mmol) portion-wise.

  • Allow to warm to RT and stir overnight.

  • Critical Workup: Wash with 1M

    
     solution to complex and remove excess pyridine (turns solution blue), followed by water and brine. This avoids the use of acidic washes that could deprotect the ketal.
    

Part 4: Application Case Study – -Blocker Synthesis[3][4][5]

A classic application of chiral glycerol ketals is the synthesis of


-adrenergic blockers like (S)-Propranolol . The (S)-enantiomer is known to be ~100 times more potent than the (R)-enantiomer, making chiral synthesis mandatory.
The Pathway

The synthesis relies on converting the activated solketal into a chiral epoxide, which then undergoes ring opening with an amine.

BetaBlocker SolketalTs (S)-Solketal Tosylate Ether Intermediate Ether (Protected) SolketalTs->Ether Base (K2CO3) Nucleophilic Sub. Naphthol 1-Naphthol Naphthol->Ether Base (K2CO3) Nucleophilic Sub. Deprotection Diol Intermediate Ether->Deprotection Acid Hydrolysis (HCl/MeOH) Epoxide Chiral Epoxide Deprotection->Epoxide Mitsunobu or Internal Displacement Propranolol (S)-Propranolol Epoxide->Propranolol Isopropylamine Ring Opening

Figure 2: Convergent synthesis of (S)-Propranolol using Solketal building blocks.

Technical Insight: The direct displacement of the tosylate by 1-naphthol proceeds with inversion of configuration . However, the subsequent epoxide formation and ring opening can be manipulated to retain or invert stereochemistry depending on the specific reagents used (e.g., Mitsunobu reaction vs. base-mediated closure).

Part 5: Quality Control & Troubleshooting

Determining Enantiomeric Excess (ee)

Optical rotation is often insufficient for high-precision pharma applications due to the low specific rotation of Solketal (


).
  • Recommended Method: Derivatization with Mosher's Acid Chloride .

  • Analysis:

    
     NMR or Chiral GC. The diastereomeric esters formed will show distinct chemical shifts, allowing for precise integration and ee calculation [2].
    
The "Acid Trap"

The acetonide group is acid-labile.

  • Risk: Exposure to pH < 4 during workups will cause deprotection.

  • Symptom: Appearance of a "tailing" baseline spot on TLC (free glycerol derivative).

  • Mitigation: Always buffer aqueous washes (use saturated

    
     or phosphate buffer). When using silica gel chromatography, pre-treat the silica with 1% Triethylamine to neutralize acidic sites.
    
Migration Issues

Under thermodynamic control (acid catalysis), 1,2-acetonides can migrate to 1,3-acetonides if the geometry allows (less relevant for solketal, but critical for longer chain derivatives). Always perform deprotection reactions under kinetic control (low temperature, short time).

References

  • Organic Syntheses. (1988). Isopropylideneglycerol.[1][2][3] Org. Synth. Coll. Vol. 6, p.496.[1] Link

  • National Institutes of Health (PMC). (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Link

  • Journal of Medicinal Chemistry. (2020). Comprehensive Review on Beta Blockers Synthesis Methods. Link

  • GoldBio. 1,2-O-Isopropylidene-sn-glycerol Product Specifications. Link

Sources

Exploratory

(R)-Cyclohexanone Glycerol Ketal: A Chiral Building Block for Asymmetric Synthesis in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals (R)-Cyclohexanone glycerol ketal , systematically known as (R)-1,4-dioxaspiro[4.5]decan-2-ylmethanol , is a valuable chiral buil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Cyclohexanone glycerol ketal , systematically known as (R)-1,4-dioxaspiro[4.5]decan-2-ylmethanol , is a valuable chiral building block in the field of organic synthesis, particularly in the development of novel pharmaceuticals. Its rigid spirocyclic core and stereodefined center provide a unique three-dimensional scaffold that is instrumental in controlling the stereochemistry of complex target molecules. This guide offers a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in asymmetric synthesis for drug discovery and development.

Physicochemical Properties

PropertyValueReference
Systematic Name (R)-1,4-dioxaspiro[4.5]decan-2-ylmethanol
CAS Number 113798-80-4[1]
Molecular Formula C9H16O3[1][2]
Molecular Weight 172.22 g/mol [1][2]
Appearance Expected to be a white crystalline solid or a colorless oil
Boiling Point (racemate) 248.3 °C at 760 mmHg[3]
Melting Point (racemate) 58 °C[3]
Density (related compound) 1.108 g/mL at 25 °C
Refractive Index (related compound) 1.472

Spectroscopic Data

Detailed spectroscopic data for (R)-cyclohexanone glycerol ketal is crucial for its characterization. While a dedicated spectrum for the pure (R)-enantiomer is not publicly available, the expected spectral features can be inferred from its structure and data for analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the dioxolane ring protons, and the hydroxymethyl group. The protons of the cyclohexyl ring would appear as a complex multiplet in the upfield region. The diastereotopic protons of the dioxolane ring and the methylene protons of the hydroxymethyl group would likely exhibit distinct multiplets.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the spiro carbon, the carbons of the cyclohexyl ring, the carbons of the dioxolane ring, and the carbon of the hydroxymethyl group.

  • IR Spectroscopy: The infrared spectrum should display a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol. Characteristic C-O stretching vibrations for the ketal and alcohol functionalities would be observed in the fingerprint region (around 1000-1200 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 172, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the dioxolane ring.

Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-cyclohexanone glycerol ketal is paramount for its application as a chiral building block. A common and efficient strategy involves the acid-catalyzed ketalization of cyclohexanone with a chiral glycerol derivative, such as (R)-solketal ((R)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol), which is readily available from the chiral pool.

This approach ensures the transfer of chirality from the starting material to the final product. The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), and a dehydrating agent to remove the water formed during the reaction and drive the equilibrium towards the product.

Experimental Protocol: Enantioselective Synthesis of (R)-Cyclohexanone Glycerol Ketal

Materials:

  • Cyclohexanone

  • (R)-Solketal

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, (R)-solketal (1.0-1.2 equivalents), and a catalytic amount of p-TSA (0.01-0.05 equivalents) in toluene.

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford pure (R)-cyclohexanone glycerol ketal.

Enantioselective_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Cyclohexanone Cyclohexanone Toluene Toluene (reflux) - H₂O (Dean-Stark) R_Solketal (R)-Solketal pTSA p-TSA (catalyst) Product (R)-Cyclohexanone Glycerol Ketal Toluene->Product Ketalization

Caption: Enantioselective synthesis of (R)-cyclohexanone glycerol ketal.

Applications in Drug Development

The rigid spirocyclic structure of (R)-cyclohexanone glycerol ketal makes it an attractive scaffold in medicinal chemistry. This rigidity helps to pre-organize the conformation of a molecule, which can lead to higher binding affinity and selectivity for a biological target. The chiral center provides a handle for introducing stereospecific interactions with enzymes or receptors, a critical aspect of modern drug design.

While specific examples of marketed drugs containing the (R)-cyclohexanone glycerol ketal moiety are not prominently documented, the broader class of chiral spiroketals is found in numerous natural products with potent biological activities and is a key structural motif in the development of new therapeutic agents[4][5]. For instance, spiroketal-containing compounds have shown promise as antiviral agents, including inhibitors of coronaviruses[6][7]. The 1-thia-4-azaspiro[4.5]decan-3-one scaffold, a related spirocyclic system, has been identified in a new class of coronavirus inhibitors[7].

The utility of the 1,4-dioxaspiro[4.5]decane core, the achiral counterpart of the title compound, is well-established in the synthesis of potent and selective inhibitors of cathepsin S, a protease implicated in neurological and inflammatory disorders[8]. This highlights the potential of incorporating chirality into this scaffold, via (R)-cyclohexanone glycerol ketal, to enhance the pharmacological properties of such inhibitors.

The synthetic utility of (R)-cyclohexanone glycerol ketal lies in its ability to serve as a chiral precursor for more complex molecules. The primary alcohol can be readily functionalized or converted to other groups, while the ketal can be deprotected under acidic conditions to reveal the cyclohexanone moiety for further transformations.

Drug_Development_Logic R_Ketal (R)-Cyclohexanone Glycerol Ketal Chiral_Scaffold Rigid Chiral Scaffold R_Ketal->Chiral_Scaffold Provides Functionalization Functionalization of -CH₂OH group R_Ketal->Functionalization Deprotection Ketal Deprotection R_Ketal->Deprotection Stereocontrol Stereochemical Control Chiral_Scaffold->Stereocontrol Enables Advanced_Intermediate Advanced Chiral Intermediate Functionalization->Advanced_Intermediate Deprotection->Advanced_Intermediate Target_Molecule Biologically Active Target Molecule (e.g., Enzyme Inhibitor) Advanced_Intermediate->Target_Molecule Leads to

Sources

Foundational

The Ascendancy of Spirocyclic Chiral Intermediates: A Technical Guide for Modern Medicinal Chemistry

Foreword: Beyond Flatland in Drug Discovery For decades, the landscape of medicinal chemistry was dominated by planar, aromatic structures. While this "flatland" approach yielded numerous successful drugs, the demand for...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Flatland in Drug Discovery

For decades, the landscape of medicinal chemistry was dominated by planar, aromatic structures. While this "flatland" approach yielded numerous successful drugs, the demand for greater target selectivity, improved physicochemical properties, and novel intellectual property has driven chemists to explore the third dimension. Spirocyclic scaffolds, wherein two rings share a single atom, have emerged as powerful tools in this endeavor.[1][2][3] Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to orient pharmacophoric elements in precise spatial arrangements, leading to enhanced binding affinity and biological activity.[4][5] This guide provides an in-depth exploration of spirocyclic chiral intermediates, from their strategic importance in drug design to the cutting-edge synthetic methodologies enabling their creation and the critical analytical techniques for their characterization.

The Strategic Imperative for Spirocycles in Drug Design

The incorporation of a spirocyclic moiety into a drug candidate is a deliberate strategic choice aimed at overcoming common challenges in drug development. The rationale behind this decision is multifaceted, revolving around the core principles of enhancing potency, selectivity, and drug-like properties.

Conformational Rigidity and Pre-organization

One of the primary advantages of spirocycles is their ability to reduce the conformational flexibility of a molecule.[1][6] This rigidity helps to "pre-organize" the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its biological target.[3] This can translate to a significant increase in binding affinity and potency. Furthermore, by locking the conformation, medicinal chemists can gain a clearer understanding of the structure-activity relationship (SAR), enabling more rational drug design.[7]

Improved Physicochemical and Pharmacokinetic Properties

A shift from planar, sp2-hybridized systems to three-dimensional, sp3-rich scaffolds generally correlates with improved physicochemical properties.[1][8] The introduction of spirocycles can lead to:

  • Increased Solubility: The non-planar nature of spirocycles can disrupt crystal packing, leading to improved aqueous solubility.[4]

  • Modulated Lipophilicity: Spirocyclic scaffolds can be used to fine-tune the lipophilicity (logP) of a compound, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME).[7][8]

  • Enhanced Metabolic Stability: The quaternary spirocenter and the often more saturated nature of spirocycles can block sites of metabolic attack, leading to increased metabolic stability and a longer in vivo half-life.[1][8]

Exploring Novel Chemical Space and Securing Intellectual Property

Spirocyclic scaffolds provide access to novel chemical space, moving away from heavily explored "flat" aromatic and heteroaromatic systems.[3][5] This novelty is not only crucial for discovering new biological activities but also for securing robust intellectual property protection for new drug candidates.

Asymmetric Synthesis of Spirocyclic Chiral Intermediates

The creation of spirocyclic intermediates with precise stereochemical control is a significant challenge in synthetic organic chemistry. The quaternary spirocenter is a key feature that demands sophisticated synthetic strategies. Fortunately, a number of powerful asymmetric methodologies have been developed to address this challenge.

Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirocycles.[9][10] Chiral amines, phosphoric acids, and N-heterocyclic carbenes (NHCs) are among the most widely used organocatalysts in this context.[11][12] These catalysts operate through a variety of activation modes, including enamine, iminium, and Brønsted acid catalysis, to promote cascade reactions that efficiently construct complex spirocyclic frameworks with high enantioselectivity.[13]

A prominent example is the use of chiral primary amines to catalyze the Michael-aldol cascade reaction between enals and cyclic ketones, leading to the formation of spirocyclic products with multiple stereocenters.

Experimental Protocol: Organocatalytic Asymmetric Synthesis of a Spiro-oxindole

This protocol describes a representative organocatalytic asymmetric Michael addition for the synthesis of a chiral spiro-oxindole, a privileged scaffold in medicinal chemistry.[14][15][16][17][18][19]

Materials:

  • N-Boc-oxindole (1.0 mmol)

  • Methyl vinyl ketone (1.2 mmol)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

  • Trifluoroacetic acid (0.1 mmol, 10 mol%)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-oxindole (1.0 mmol) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol) in toluene (5 mL) at room temperature, add trifluoroacetic acid (0.1 mmol).

  • Cool the reaction mixture to 0 °C and add methyl vinyl ketone (1.2 mmol) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired spiro-oxindole.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Transition Metal Catalysis: Power and Versatility

Transition metal catalysis offers a complementary and highly versatile approach to the asymmetric synthesis of spirocycles.[9][20][21][22] Metals such as palladium, rhodium, copper, and nickel, in combination with chiral ligands, can catalyze a wide range of transformations, including allylic alkylations, cycloadditions, and C-H functionalization reactions, to generate enantioenriched spirocyclic products.[21][23]

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a particularly powerful method for the construction of all-carbon quaternary spirocenters.[23] In this reaction, a prochiral nucleophile attacks a π-allyl palladium intermediate, with the chiral ligand controlling the facial selectivity of the attack.

Diagram: Catalytic Cycle of a Palladium-Catalyzed Asymmetric Allylic Alkylation

G Pd(0)L Pd(0)L π-allyl Pd(II) complex π-allyl Pd(II) complex Pd(0)L->π-allyl Pd(II) complex Oxidative Addition Product + Pd(0)L Product + Pd(0)L π-allyl Pd(II) complex->Product + Pd(0)L Nucleophilic Attack Product + Pd(0)L->Pd(0)L Catalyst Regeneration Allylic Substrate Allylic Substrate Allylic Substrate->π-allyl Pd(II) complex Nucleophile Nucleophile Product + Pd(0)L* Product + Pd(0)L* Nucleophile->Product + Pd(0)L*

Caption: A simplified catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.

Chiral Pool Synthesis

The chiral pool, which utilizes readily available enantiopure natural products such as amino acids, carbohydrates, and terpenes as starting materials, provides a cost-effective and practical approach for the synthesis of some spirocyclic chiral intermediates. While not as broadly applicable as asymmetric catalysis, it remains a valuable strategy, particularly for large-scale synthesis.

Characterization of Spirocyclic Chiral Intermediates

The unambiguous determination of the absolute and relative stereochemistry, as well as the enantiomeric purity, of spirocyclic intermediates is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of spirocycles. Advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the relative stereochemistry of the molecule by identifying protons that are close in space. The use of chiral solvating or derivatizing agents can also allow for the determination of enantiomeric purity by NMR.

Chiral Chromatography

Chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the gold standards for determining the enantiomeric excess (ee) of chiral compounds. These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Data Table: Comparison of Physicochemical Properties of a Spirocyclic Compound and its Acyclic Analogue

PropertySpirocyclic CompoundAcyclic Analogue
Molecular Weight 320.4 g/mol 306.4 g/mol
Aqueous Solubility 150 µg/mL25 µg/mL
logP 2.83.5
Metabolic Stability (t½ in human liver microsomes) 120 min35 min
hERG IC50 > 30 µM5 µM

Case Studies: The Impact of Spirocyclic Intermediates in Drug Discovery

The strategic application of spirocyclic chiral intermediates has led to the development of numerous successful drug candidates across various therapeutic areas.

  • Revumenib: Approved in 2024, revumenib is a first-in-class menin-MLL inhibitor for the treatment of acute leukemias.[24] Its central 2,7-diazaspiro[3.5]nonane core is crucial for its binding to the target protein, demonstrating the power of spirocycles to serve as bioisosteres for more traditional scaffolds.[24]

  • Olaparib: This FDA-approved PARP inhibitor for the treatment of ovarian cancer features a spirocyclic element that enhances its binding affinity and selectivity.[1]

  • Spiperone and Fluspirilene: These early examples of spirocyclic drugs highlight the long-standing interest in these scaffolds in medicinal chemistry.[4]

Future Outlook and Conclusion

The use of spirocyclic chiral intermediates in medicinal chemistry is no longer a niche strategy but a mainstream approach for the design of innovative therapeutics.[1][8] The continued development of novel and efficient asymmetric synthetic methodologies, coupled with the increasing commercial availability of spirocyclic building blocks, will undoubtedly fuel the further exploration of this exciting area of chemical space.[6][24] As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, spirocyclic scaffolds are poised to play an even more prominent role in the development of the next generation of medicines.

Diagram: Workflow for the Development of Spirocyclic Drug Candidates

G Target Identification Target Identification Lead Generation Lead Generation Target Identification->Lead Generation Spirocycle Introduction Spirocycle Introduction Lead Generation->Spirocycle Introduction Asymmetric Synthesis Asymmetric Synthesis Spirocycle Introduction->Asymmetric Synthesis Chiral Analysis Chiral Analysis Asymmetric Synthesis->Chiral Analysis SAR Studies SAR Studies Chiral Analysis->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Candidate Selection Candidate Selection ADME/Tox Profiling->Candidate Selection

Caption: A streamlined workflow for the integration of spirocyclic scaffolds in drug discovery.

References

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Exploratory

A Deep Dive into the Stereoisomers of 1,4-Dioxaspiro[4.5]decane-2-methanol: A Technical Guide for Researchers

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exh...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities, with one isomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. This in-depth technical guide focuses on the (R) and (S) isomers of 1,4-dioxaspiro[4.5]decane-2-methanol, a versatile chiral building block with significant potential in the synthesis of novel therapeutics. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of these enantiomers, aimed at researchers, scientists, and drug development professionals.

The Significance of Chirality: The Case of 1,4-Dioxaspiro[4.5]decane-2-methanol

The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system.[1] The introduction of a stereocenter at the 2-position of the dioxolane ring, yielding (R)- and (S)-1,4-dioxaspiro[4.5]decane-2-methanol, provides a valuable tool for medicinal chemists to explore the three-dimensional space of a binding pocket with high precision. The (R)-isomer, in particular, has been identified as a key chiral intermediate in the synthesis of drug molecules with specific biological activities.[2] The distinct spatial arrangement of the hydroxymethyl group in the (R) and (S) enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors, ultimately dictating the potency and selectivity of the final drug candidate.

Synthesis of Enantiomerically Pure (R)- and (S)-1,4-Dioxaspiro[4.5]decane-2-methanol

The synthesis of enantiomerically pure forms of 1,4-dioxaspiro[4.5]decane-2-methanol can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis from Chiral Pool Starting Materials

A robust strategy for the enantioselective synthesis of the target molecules involves the utilization of readily available chiral starting materials, often referred to as the "chiral pool." Glycerol, a renewable and inexpensive C3 building block, serves as an excellent starting point.[3][4]

Proposed Synthetic Pathway:

The synthesis commences with the protection of the primary hydroxyl groups of a chiral glycerol derivative, such as solketal ((R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol), followed by ketal exchange with cyclohexanone.

Asymmetric Synthesis Chiral Glycerol Derivative Chiral Glycerol Derivative Protection Protection Chiral Glycerol Derivative->Protection e.g., Trityl chloride Protected Intermediate Protected Intermediate Protection->Protected Intermediate Ketal Exchange Ketal Exchange Protected Intermediate->Ketal Exchange Cyclohexanone, Acid catalyst (R)- or (S)-Protected Target (R)- or (S)-Protected Target Ketal Exchange->(R)- or (S)-Protected Target Deprotection Deprotection (R)- or (S)-Protected Target->Deprotection e.g., Acidic hydrolysis (R)- or (S)-1,4-dioxaspiro[4.5]decane-2-methanol (R)- or (S)-1,4-dioxaspiro[4.5]decane-2-methanol Deprotection->(R)- or (S)-1,4-dioxaspiro[4.5]decane-2-methanol

Figure 1: Proposed asymmetric synthesis workflow.

Representative Experimental Protocol (Hypothetical):

  • Protection of (R)-Solketal: To a solution of (R)-solketal in anhydrous pyridine, add trityl chloride portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Ketal Exchange: The protected (R)-solketal is dissolved in a mixture of cyclohexanone and toluene. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

  • Deprotection: The resulting protected (R)-1,4-dioxaspiro[4.5]decane-2-methanol is dissolved in a mixture of methanol and a catalytic amount of hydrochloric acid. The solution is stirred at room temperature until the deprotection is complete. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the pure (R)-enantiomer.

Kinetic Resolution of Racemic 1,4-Dioxaspiro[4.5]decane-2-methanol

An alternative and often highly efficient method for obtaining enantiomerically pure compounds is the kinetic resolution of a racemic mixture. Lipase-catalyzed transesterification is a well-established and green methodology for the resolution of chiral alcohols.[5][6][7]

Kinetic Resolution Racemic Alcohol Racemic Alcohol Lipase-catalyzed Transesterification Lipase-catalyzed Transesterification Racemic Alcohol->Lipase-catalyzed Transesterification Lipase, Acyl donor Mixture of (R)-Ester and (S)-Alcohol Mixture of (R)-Ester and (S)-Alcohol Lipase-catalyzed Transesterification->Mixture of (R)-Ester and (S)-Alcohol Chromatographic Separation Chromatographic Separation Mixture of (R)-Ester and (S)-Alcohol->Chromatographic Separation Silica gel (R)-Ester (R)-Ester Chromatographic Separation->(R)-Ester (S)-Alcohol (S)-Alcohol Chromatographic Separation->(S)-Alcohol Hydrolysis Hydrolysis (R)-Ester->Hydrolysis e.g., K2CO3, Methanol (R)-Alcohol (R)-Alcohol Hydrolysis->(R)-Alcohol

Figure 2: Lipase-catalyzed kinetic resolution workflow.

Representative Experimental Protocol:

  • Synthesis of Racemic 1,4-Dioxaspiro[4.5]decane-2-methanol: A mixture of glycerol, cyclohexanone, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene is heated at reflux with a Dean-Stark trap to remove the water formed during the reaction. Upon completion, the reaction mixture is worked up to yield the racemic alcohol.

  • Lipase-Catalyzed Transesterification: The racemic alcohol is dissolved in an organic solvent (e.g., toluene or hexane). An acyl donor, such as vinyl acetate, and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added. The suspension is stirred at a controlled temperature (e.g., 30-40 °C) and the reaction progress is monitored by chiral HPLC. The reaction is stopped at approximately 50% conversion.

  • Separation and Hydrolysis: The enzyme is filtered off, and the solvent is evaporated. The resulting mixture of the acylated enantiomer and the unreacted enantiomer is separated by column chromatography. The enantiomerically enriched ester is then hydrolyzed (e.g., using potassium carbonate in methanol) to afford the corresponding pure alcohol enantiomer.

Physicochemical Characterization and Analytical Methods

The characterization of the (R) and (S) isomers of 1,4-dioxaspiro[4.5]decane-2-methanol relies on a combination of spectroscopic and chiroptical techniques.

Property(R)-Isomer(S)-Isomer
Molecular Formula C₉H₁₆O₃C₉H₁₆O₃
Molecular Weight 172.22 g/mol [8]172.22 g/mol [9]
CAS Number 113798-80-4[8]95335-91-4[9]
Appearance Colorless to light yellow liquid or white to off-white solid[2]Data not available
Optical Rotation [α]D Data not availableData not available

Table 1: Physicochemical Properties of (R)- and (S)-1,4-dioxaspiro[4.5]decane-2-methanol.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the enantiomeric excess (e.e.) of a sample. A chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for their quantification. The choice of CSP and mobile phase is critical for achieving baseline separation.[6][10]

Hypothetical Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® or Phenomenex Lux® column, is a good starting point for screening.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase chiral separations.

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for this compound which lacks a strong chromophore.

Applications in Drug Discovery and Development

The enantiomers of 1,4-dioxaspiro[4.5]decane-2-methanol are valuable chiral building blocks for the synthesis of more complex molecules with potential therapeutic applications. The spirocyclic core imparts conformational rigidity, which can be advantageous for optimizing binding to a biological target.

Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have shown significant activity as modulators of key receptors in the central nervous system, including serotonin 5-HT1A receptors and α1-adrenoceptors.[11][12] For instance, compounds incorporating the 1,4-dioxaspiro[4.5]decane moiety have been investigated as potent and selective 5-HT1A receptor agonists, which have therapeutic potential in the treatment of anxiety and depression.[11]

Drug Discovery Application cluster_0 Chiral Building Block cluster_1 Chemical Synthesis cluster_2 Drug Candidate cluster_3 Biological Target (R)- or (S)-Isomer (R)- or (S)-Isomer Functionalization Introduction of Pharmacophore (R)- or (S)-Isomer->Functionalization Bioactive Molecule Bioactive Molecule Functionalization->Bioactive Molecule Receptor/Enzyme Receptor/Enzyme Bioactive Molecule->Receptor/Enzyme Binding and Modulation

Figure 3: Role in drug discovery.

The use of an enantiomerically pure starting material like (R)- or (S)-1,4-dioxaspiro[4.5]decane-2-methanol allows for the stereocontrolled synthesis of the final drug candidate, ensuring that only the desired, active enantiomer is produced. This is a critical aspect of modern pharmaceutical development, as regulatory agencies increasingly require the evaluation of individual enantiomers for their pharmacological and toxicological profiles.[11]

Conclusion and Future Perspectives

The (R) and (S) isomers of 1,4-dioxaspiro[4.5]decane-2-methanol represent valuable and versatile chiral building blocks for the synthesis of novel drug candidates. The development of efficient enantioselective synthetic routes, such as those starting from the chiral pool or employing enzymatic resolution, is crucial for accessing these compounds in high enantiomeric purity. As our understanding of the stereo-pharmacology of drug action continues to grow, the demand for such well-defined chiral intermediates will undoubtedly increase. Future research in this area will likely focus on the development of more efficient and scalable synthetic methods, as well as the exploration of these building blocks in the synthesis of a wider range of biologically active molecules targeting various disease areas.

References

  • (R) -1, 4-Dioxaspiro[4.5]Decane-2-Methanol CAS 113798-80-4 for Organic Synthesis. Made-in-China.com. Accessed February 13, 2026.
  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. PubMed. Accessed February 13, 2026.
  • Glycerol as a Building Block for Prochiral Aminoketone, N-Formamide, and N-Methyl Amine Synthesis. PubMed. Accessed February 13, 2026.
  • Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. MDPI. Accessed February 13, 2026.
  • (2S)-1,4-dioxaspiro[4.5]decane-2-methanol | C9H16O3 | CID 12334412. PubChem. Accessed February 13, 2026.
  • 1,4-Dioxaspiro[4.5]decan-8-ylmethanol | C9H16O3 | CID 10080838. PubChem. Accessed February 13, 2026.
  • Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents.
  • Comparative Biological Activity of 1,4-Dioxaspiro[4.5]decane Derivatives: A Guide for Researchers. Benchchem. Accessed February 13, 2026.
  • Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. PubMed. Accessed February 13, 2026.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Accessed February 13, 2026.
  • Glycerol and its derivatives as potential C-3 bio-based building blocks for accessing active pharmaceutical ingredients. Green Chemistry (RSC Publishing). Accessed February 13, 2026.
  • 1, 4-Dioxaspiro[4.5]Decane-2-Methanol CAS 4167-35-5 for Organic Synthesis. Made-in-China.com. Accessed February 13, 2026.
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Accessed February 13, 2026.
  • Chiral HPLC Separations. Phenomenex. Accessed February 13, 2026.
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Accessed February 13, 2026.

  • 1,4-dioxaspiro[4.5]decane-2-methanol. PubChemLite. Accessed February 13, 2026.
  • (2R)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol.
  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Accessed February 13, 2026.
  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.
  • Outlook on the phase equilibria of the innovative system of "protected glycerol": 1,4-dioxaspiro[4.5]decane-2-methanol and alternative solvents. PubMed. Accessed February 13, 2026.
  • Chiral HPLC Column. Phenomenex. Accessed February 13, 2026.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Accessed February 13, 2026.
  • 1,4-Dioxaspiro[4.5]decan-6-ylmethanol | C9H16O3 | CID 4066558. PubChem. Accessed February 13, 2026.
  • Modeling Complex Solvent Effects on the Optical Rotation of Chiral Molecules: A Combined Molecular Dynamics and Density Function. Accessed February 13, 2026.
  • The Evolving Research and Development Landscape of Chirality Science. Chiralpedia. Accessed February 13, 2026.
  • Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI. Accessed February 13, 2026.
  • 4167-35-5| Chemical Name : 1,4-Dioxaspiro[4.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Esterification of Primary Alcohols in Acid-Sensitive Spiroketal Scaffolds

Executive Summary Functionalizing primary alcohols attached to spiroketal (spiroacetal) cores presents a unique synthetic challenge. While primary alcohols are inherently nucleophilic, the spiroketal moiety is thermodyna...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalizing primary alcohols attached to spiroketal (spiroacetal) cores presents a unique synthetic challenge. While primary alcohols are inherently nucleophilic, the spiroketal moiety is thermodynamically labile under acidic conditions. Strong Brønsted or Lewis acids can trigger ring-opening or anomerization, converting a kinetically trapped spiroketal into its thermodynamic isomer or degrading the scaffold entirely.

This guide details three field-proven protocols—Yamaguchi , Steglich , and Modified Anhydride Acylation —optimized to functionalize primary alcohols while preserving the stereochemical integrity of the spiroketal core.

Mechanistic Constraints: The Spiroketal Stability Profile

To select the correct esterification condition, one must understand the failure modes of the substrate. Spiroketals rely on the anomeric effect for stability.

The Acid-Catalyzed Failure Mode

Under acidic conditions (e.g., Fischer esterification or unbuffered acyl chlorides), protonation of the ring oxygen facilitates C-O bond cleavage. This opens the ring to an oxocarbenium ion intermediate, destroying the spiro stereocenter. Upon re-closure, the system equilibrates to the thermodynamically most stable isomer (double anomeric effect), which may not be the desired bioactive conformer.

Visualization: Stability vs. Isomerization

The following diagram illustrates the pathway of acid-catalyzed isomerization compared to the safe, base-mediated esterification pathways.

SpiroStability Start Target Spiroketal (Primary-OH) Acid Acidic Conditions (H+, RCOOH) Start->Acid Protonation Base Base-Mediated (Yamaguchi/Steglich) Start->Base Activation Oxo Oxocarbenium Ion (Ring Opening) Acid->Oxo C-O Cleavage Prod Target Ester (Retained Stereochem) Base->Prod Coupling Iso Thermodynamic Isomer (Scaffold Scrambling) Oxo->Iso Re-closure

Figure 1: Divergent pathways of spiroketal functionalization.[1][2] Acidic routes risk thermodynamic equilibration (red), while base-mediated/neutral routes preserve scaffold integrity (green).

Strategic Condition Selection

The choice of method depends on the sterics of the carboxylic acid and the sensitivity of the spiroketal.

ParameterMethod A: Yamaguchi Method B: Steglich Method C: Anhydride/Base
Primary Use Case Complex/Bulky Acids, MacrolactonizationStandard Acids, Peptide CouplingSimple Acetylation/Benzoylation
Reagents 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAPDCC or EDC, DMAPAc₂O or Bz₂O, Pyridine, DMAP
pH Regime Basic (Buffered)Neutral to Slightly BasicBasic
Spiroketal Safety High (No acid generation)High (Neutral conditions)Medium (Risk of acid byproduct if base is insufficient)
Atom Economy Low (Stoichiometric byproducts)Medium (Urea byproduct)High

Detailed Experimental Protocols

Method A: Yamaguchi Esterification (The Gold Standard)

Best for: Coupling complex, high-value carboxylic acids to the spiroketal alcohol.

Principle: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by regioselective attack by DMAP to generate a highly reactive acyl-ammonium species.[3]

Reagents:

  • Carboxylic Acid (1.1–1.5 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1–1.5 equiv)

  • Triethylamine (Et₃N) (1.5–2.0 equiv)

  • DMAP (1.5–3.0 equiv) – Note: High loading drives the reaction.

  • Solvent: Toluene (preferred) or THF/Benzene.

Protocol:

  • Activation: In a flame-dried flask under Ar/N₂, dissolve the Carboxylic Acid (1.2 equiv) and Et₃N (1.5 equiv) in anhydrous THF or Toluene.

  • Add 2,4,6-Trichlorobenzoyl chloride (1.2 equiv) dropwise at 0°C. Stir for 1–2 hours at room temperature (RT). A white precipitate (Et₃N·HCl) will form, indicating mixed anhydride formation.[3]

  • Filtration (Optional but Recommended): For ultra-sensitive substrates, filter off the amine salt under inert atmosphere to remove chloride ions.

  • Concentration: Remove volatiles in vacuo if solvent exchange is needed (often Toluene is used for the next step).

  • Coupling: Redissolve the mixed anhydride in anhydrous Toluene. Add the Spiroketal Primary Alcohol (1.0 equiv) dissolved in Toluene.

  • Add DMAP (2.0 equiv) in one portion.

  • Reaction: Stir at RT. If the alcohol is hindered, mild heating (40°C) is tolerated due to the basic environment.

  • Quench: Dilute with Et₂O, wash with sat. NaHCO₃ (remove unreacted acid) and brine.

Why it works: The reaction remains basic throughout, preventing acid-catalyzed spiro-opening.

Method B: Steglich Esterification

Best for: Standard coupling where removal of urea byproducts is manageable.

Principle: DCC activates the acid to an O-acylisourea.[4] DMAP acts as an acyl-transfer catalyst.[5][6][7]

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • DCC (1.1–1.2 equiv) or EDC·HCl (for easier workup)

  • DMAP (0.1–0.5 equiv)

  • Solvent: DCM (Dichloromethane).[7]

Protocol:

  • Dissolve the Spiroketal Primary Alcohol (1.0 equiv) and Carboxylic Acid (1.1 equiv) in anhydrous DCM (0.1 M).

  • Add DMAP (0.1 equiv).

  • Cool to 0°C.

  • Add DCC (1.2 equiv) in portions.

  • Allow to warm to RT and stir for 4–12 hours.

  • Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash filtrate with 0.5 M HCl (rapidly, to remove DMAP without affecting spiroketal) and sat. NaHCO₃.

    • Critical Note: If the spiroketal is extremely acid-labile, substitute the HCl wash with a pH 5 phosphate buffer wash.

Method C: Anhydride Acylation

Best for: Protecting the alcohol as an acetate or benzoate.

Protocol:

  • Dissolve Spiroketal Alcohol in Pyridine (acts as solvent and base).

  • Add Acetic Anhydride (2–5 equiv).

  • Add catalytic DMAP (5 mol%).

  • Stir at 0°C to RT.

  • Workup: Co-evaporate with toluene to remove pyridine. Avoid acidic aqueous washes.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Isomerization of Spiro Center Acidic contaminants or prolonged exposure to heat.Switch to Yamaguchi (buffered). Ensure solvents are acid-free (pass through basic alumina).
Low Conversion Steric hindrance from spiro rings.Increase DMAP to stoichiometric levels (Yamaguchi). Switch solvent to Toluene and heat to 50°C.
Byproduct Contamination DCU removal difficult (Steglich).Use EDC[8][9][10]·HCl (water-soluble urea) or switch to Yamaguchi (byproducts are removable by base wash).

References

  • Yamaguchi Esterification Mechanism & Applications Inanaga, J., et al.[11][3][12] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979.[3]

  • Steglich Esterification for Acid-Sensitive Substrates Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978.[5]

  • Spiroketal Stability and Synthesis (Review) Brimble, M. A., & Fares, F. A. "Spiroketals: Synthesis and biological activity." Tetrahedron, 1999.

  • Total Synthesis of Reveromycin A (Case Study in Spiroketal Handling) Example of spiroketal sensitivity during side-chain functionalization.

Sources

Application

protecting group strategies for cyclohexanone glycerol ketals

Application Note: Regioselective Protection of Glycerol using Cyclohexanone Introduction & Strategic Context In the development of lipid-based drug delivery systems (LNP) and surfactant precursors, glycerol serves as a f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Protection of Glycerol using Cyclohexanone

Introduction & Strategic Context

In the development of lipid-based drug delivery systems (LNP) and surfactant precursors, glycerol serves as a fundamental scaffold. However, its three hydroxyl groups (two primary, one secondary) present a challenge in regioselective functionalization.

The reaction of glycerol with cyclohexanone yields a cyclic ketal, effectively "masking" two hydroxyl groups. Unlike aldehyde-based protections (acetals), which often yield significant mixtures of 5- and 6-membered rings, cyclohexanone exhibits a strong kinetic and thermodynamic preference for the 1,2-diol protection (forming a 1,3-dioxolane ring).

This Application Note details the protocol for the high-yield synthesis of (1,4-dioxaspiro[4.5]dec-2-yl)methanol (the 1,2-ketal), strategies for managing the minor 1,3-dioxane byproduct, and methods for orthogonal deprotection.

Mechanistic Principles & Regioselectivity

The condensation of glycerol with cyclohexanone is an equilibrium-driven reaction catalyzed by Brønsted acids.

  • 1,2-Protection (Major Product): Formation of the five-membered 1,3-dioxolane ring.[1] This is favored due to the "gem-dimethyl" effect (Thorpe-Ingold effect) exerted by the cyclohexyl ring, which stabilizes the 5-membered ring fusion over the 6-membered alternative.

  • 1,3-Protection (Minor Product): Formation of the six-membered 1,3-dioxane ring. In cyclohexanone derivatives, this isomer suffers from severe 1,3-diaxial interactions between the axial oxygen of the glycerol backbone and the axial protons of the cyclohexane ring, destabilizing the chair conformation.

Strategic Implication: Cyclohexanone should be viewed primarily as a 1,2-diol protecting group . If 1,3-protection is required, benzaldehyde or formaldehyde are superior reagents.

Reaction Pathway Diagram

ReactionPathway Glycerol Glycerol (Triol) Intermediate Hemiketal Intermediate Glycerol->Intermediate H+ Cat. Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate Dioxolane 1,2-Ketal (Major) (1,4-Dioxaspiro[4.5]decane) Intermediate->Dioxolane Kinetic & Thermo Preferred Dioxane 1,3-Ketal (Minor) (1,5-Dioxaspiro[5.5]undecane) Intermediate->Dioxane Sterically Hindered Water H2O (Remove to drive eq.) Dioxolane->Water Dioxane->Water

Caption: Reaction pathway showing the preferential formation of the 1,2-ketal (dioxolane) over the 1,3-ketal (dioxane) due to steric constraints.[2]

Experimental Protocol: High-Fidelity Synthesis

This protocol utilizes Amberlyst-15 , a heterogeneous sulfonic acid resin. Unlike homogeneous catalysts (p-TSA), Amberlyst-15 allows for simple filtration workup, eliminating neutralization salts that can complicate downstream purification.

Materials:

  • Glycerol (anhydrous, >99%)[3]

  • Cyclohexanone (1.2 equivalents)

  • Amberlyst-15 (dry, 2-5 wt% relative to glycerol)

  • Solvent: Cyclohexane or Toluene (for azeotropic water removal)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Charge the flask with Glycerol (10.0 g, 108 mmol), Cyclohexanone (12.7 g, 130 mmol), and Cyclohexane (150 mL).

  • Catalyst Addition: Add Amberlyst-15 beads (0.5 g). Note: Ensure beads are dry; pre-washing with methanol and drying in a vacuum oven is recommended if the resin is old.

  • Reflux: Heat the mixture to reflux (approx. 85°C for cyclohexane). Vigorous stirring is essential as glycerol and cyclohexane are immiscible initially.

  • Monitoring: Water will separate in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 3–5 hours) and the mixture becomes homogeneous (monophasic).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the Amberlyst-15 beads.

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent and excess cyclohexanone.

  • Purification: Perform vacuum distillation.

    • 1,2-Ketal (Product): Boiling point approx. 108–110°C at 12 mmHg.

    • 1,3-Ketal (Impurity): Typically boils slightly higher; however, fractional distillation is usually sufficient to obtain >98% purity of the 1,2-isomer.

Analytical Characterization (Self-Validation)

To verify the regioselectivity, NMR spectroscopy is the definitive tool. The chemical shift of the acetal carbon and the protons on the glycerol backbone distinguish the isomers.

Table 1: NMR Distinction of Isomers (in CDCl3)

Feature1,2-Ketal (Dioxolane)1,3-Ketal (Dioxane)Diagnostic Note
Symmetry Asymmetric (Chiral center at C2 of glycerol)Symmetric (Plane of symmetry through C2)1,3-isomer is achiral (meso-like)
Quaternary C (Ketal) ~109–110 ppm~98–100 ppmDioxolane ketal carbon is more deshielded.
Methine Proton (CH-O) Multiplet at ~4.2 ppmMultiplet at ~3.8–4.0 ppm1,2-isomer methine is more downfield.
Primary Alcohol (CH2-OH) Distinct ABX systemTriplet (or dd)1,3-isomer hydroxymethyl is part of the ring.

Deprotection & Orthogonal Strategies

In drug development, the ketal must often be removed under mild conditions to release the diol.

Hydrolysis Kinetics: Cyclohexanone ketals are acid-labile but base-stable.

  • Reagent: 80% Acetic Acid (aq) or 1M HCl in THF.

  • Rate: The 1,3-dioxane ring (if present) generally hydrolyzes faster than the 1,2-dioxolane ring in ketone derivatives, due to the release of 1,3-diaxial strain upon ring opening.

  • Protocol: Dissolve ketal in THF:1M HCl (4:1). Stir at RT for 1 hour. Neutralize with NaHCO3, extract with EtOAc.

Orthogonal Strategy Diagram:

OrthogonalStrategy cluster_func Functionalization cluster_deprot Deprotection Ketal Cyclohexanone Glycerol Ketal (Free primary -OH) Ester Lipid Conjugate (Ester linkage) Ketal->Ester Fatty Acid / DCC / DMAP (Base conditions: Ketal Stable) Final Final Product (1,2-Diol unmasked) Ester->Final AcOH / H2O (Acid conditions: Ester Stable)

Caption: Orthogonal workflow showing stability of the ketal during basic esterification, followed by selective acid removal.

References

  • Mota, C. J. A., et al. (2015). "Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation." Green Chemistry. Link

  • Deutsch, J., et al. (2007). "Solvent-free acetalization of glycerol with aldehydes and ketones over solid acid catalysts." Catalysis Communications. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[4][5][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[4][5][6] (Standard reference for deprotection kinetics).

  • Clarkson, C., et al. (2001). "Continuous reactor technology for the synthesis of solketal from glycerol and acetone." Organic Process Research & Development. Link

Sources

Method

Application Note: Advanced Protocols for the Asymmetric Synthesis of Chiral Spiro-Fused Heterocycles

Executive Summary: The Escape from Flatland In modern drug discovery, the saturation of "flat" aromatic chemical space has driven a paradigm shift toward molecules with higher three-dimensionality.[1] The fraction of sp3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

In modern drug discovery, the saturation of "flat" aromatic chemical space has driven a paradigm shift toward molecules with higher three-dimensionality.[1] The fraction of sp3-hybridized carbons (


) correlates strongly with clinical success, improved solubility, and target selectivity.[1]

Spiro-fused heterocycles , particularly spirooxindoles , represent a privileged scaffold in this domain.[1] They offer:

  • Structural Rigidity: Reducing the entropic penalty upon protein binding.

  • Vectorial Diversity: Projecting functional groups into distinct quadrants of the active site.

  • Novel IP Space: Moving beyond crowded biaryl ether chemical space.

This Application Note provides two validated, high-fidelity protocols for constructing these complex architectures: a metal-free organocatalytic cascade and a silver-catalyzed [3+2] cycloaddition.

Strategic Overview: Synthetic Pathways

The formation of the all-carbon quaternary spiro-center is the rate-limiting design step.[1] We compare two complementary strategies:

FeatureProtocol A: OrganocatalysisProtocol B: Ag(I) Cycloaddition
Mechanism Bifunctional H-Bonding Activation1,3-Dipolar Cycloaddition
Key Intermediate Ammonium Enolate / IminiumAzomethine Ylide
Metal Contamination None (Green Chemistry)Requires Scavenging
Substrate Scope Isatins + Enals/NitroalkenesIsatin Imines + Dipolarophiles
Stereocontrol H-Bonding GeometrySteric approach control (Endo/Exo)
Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate synthetic route based on the desired substitution pattern.

SpiroSynthesisWorkflow Start Target Spiro-Scaffold Decision Substrate Availability Start->Decision RouteA Route A: Organocatalysis (Squaramide/Thiourea) Decision->RouteA Activated Olefins (Nitro/Carbonyl) RouteB Route B: Metal Catalysis (Ag(I) / Cu(I)) Decision->RouteB Azomethine Ylides (Amino Acid derived) ProdA Spirooxindole-Cyclohexanes (Michael Cascades) RouteA->ProdA Soft Enolization ProdB Spirooxindole-Pyrrolidines ([3+2] Cycloaddition) RouteB->ProdB Dipolar Cyclization

Figure 1: Decision matrix for selecting the synthetic pathway based on available starting materials and desired ring size.[1]

Protocol A: Organocatalytic Cascade Synthesis

Target: Chiral Spiro[cyclohexane-1,3'-indoline]-2'-ones Mechanism: Bifunctional Squaramide Catalysis (Michael/Michael Cascade)[1][2]

This protocol utilizes a bifunctional catalyst containing a tertiary amine (base) and a squaramide moiety (H-bond donor).[1] It activates both the nucleophile (via deprotonation) and the electrophile (via LUMO lowering), enabling high enantioselectivity.[1]

Materials
  • Substrate 1: 3-Olefinic oxindole (e.g., 3-methyleneindolin-2-one derivative).[1]

  • Substrate 2: Nitroalkene or

    
    -unsaturated aldehyde.[1]
    
  • Catalyst: Chiral Squaramide (e.g., derived from trans-1,2-cyclohexanediamine).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Procedure
  • Preparation: Flame-dry a 10 mL Schlenk tube and cool under argon.

  • Charging: Add the 3-olefinic oxindole (0.2 mmol, 1.0 equiv) and the nitroalkene (0.24 mmol, 1.2 equiv).

  • Catalyst Addition: Add the Squaramide Catalyst (5 mol%).

    • Note: Low catalyst loading is possible due to the high turnover frequency, but 5 mol% ensures completion < 12h.

  • Solvation: Add anhydrous DCM (2.0 mL, 0.1 M concentration).

    • Critical: Concentration affects the aggregation state of the catalyst. Do not dilute beyond 0.05 M.

  • Reaction: Stir at room temperature (25 °C). Monitor via TLC (Hexane/EtOAc 3:1).

    • Observation: The reaction typically proceeds via a Michael addition followed by an intramolecular Henry (nitroaldol) or Michael cyclization.

  • Quench & Workup: Once starting material is consumed (approx. 8-12 h), concentrate the reaction mixture directly under reduced pressure.

    • Green Tip: No aqueous workup is required, minimizing waste.[1]

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient Hexane/EtOAc (10:1 to 5:1).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low YieldMoisture in solventUse freshly distilled DCM over CaH2.[1]
Low ee%Temperature too highCool reaction to 0°C or -20°C to rigidify the transition state.[1]
RacemizationRetro-Michael reactionAvoid prolonged stirring after completion; purify immediately.[1]

Protocol B: Ag(I)-Catalyzed [3+2] Cycloaddition

Target: Chiral Spiro[pyrrolidine-3,3'-oxindole] Mechanism: 1,3-Dipolar Cycloaddition of Azomethine Ylides[1]

This method is the "gold standard" for fusing pyrrolidine rings to the oxindole core. The reaction proceeds via an azomethine ylide generated in situ from an imino-ester.[1]

Materials
  • Precursor: Isatin-derived imine (formed from Isatin + Amino Acid Ester).[1]

  • Dipolarophile: Maleimide, Acrylate, or Nitroalkene.[1]

  • Catalyst: AgOAc or AgF (10 mol%).

  • Ligand: Chiral Phosphoramidite or Bis-phosphine (e.g., Walphos or TF-BiphamPhos).[1]

  • Base:

    
     or TEA (to deprotonate the imine).
    
Step-by-Step Procedure
  • Complex Formation: In a dry vial, mix AgOAc (10 mol%) and the Chiral Ligand (11 mol%) in THF (1 mL). Stir for 30 mins to form the active chiral Lewis Acid complex.

  • Substrate Addition: Add the Isatin-imine (0.2 mmol) and the dipolarophile (0.24 mmol).

  • Activation: Add the base (

    
    , 1.2 equiv).
    
    • Mechanism:[1][3][4] The base deprotonates the

      
      -proton of the imino ester, generating the 1,3-dipole (azomethine ylide) coordinated to the Ag-ligand complex.[1]
      
  • Reaction: Stir at -10°C to 0°C.

    • Why Cold? Lower temperatures favor the endo-transition state, improving diastereoselectivity (dr).[1]

  • Filtration: Filter the mixture through a short pad of Celite to remove silver salts. Rinse with DCM.

  • Purification: Concentrate and purify via flash chromatography.

Mechanistic Visualization

The following diagram details the catalytic cycle, highlighting the critical stereodefining step.

AgCatalysis Complex Ag(I)-Chiral Ligand Complex Ylide Metal-Bound Azomethine Ylide Complex->Ylide + Imine + Base Imine Isatin Imine Imine->Ylide TS Supramolecular Transition State Ylide->TS + Dipolarophile Product Spiro-Pyrrolidine Product TS->Product Cycloaddition Product->Complex Catalyst Turnover

Figure 2: Catalytic cycle of the Ag(I)-mediated 1,3-dipolar cycloaddition.

Analytical Validation (Chiral HPLC)

Separating spiro-enantiomers requires specific chiral stationary phases (CSPs) due to their rigid, bulky structure.[1]

Recommended Method Development Strategy:

  • Column Screening: Start with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD) and Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).[1]

    • Reasoning: The chlorinated cellulose phases (IC/IE) often provide better resolution for rigid spiro-compounds compared to standard OD/AD columns.[1]

  • Mobile Phase:

    • Normal Phase: Hexane/IPA (90:10). If retention is too long, switch to Hexane/EtOH.

    • Additives: For spiro-pyrrolidines (basic nitrogen), add 0.1% Diethylamine (DEA) to prevent tailing.[1]

  • Detection: UV at 254 nm (Isatin chromophore).

Data Reporting Example:

"Enantiomeric excess determined by HPLC (Chiralpak IC, Hexane/i-PrOH 80:20, 1.0 mL/min, 254 nm):


 min, 

min; 98% ee."

References

  • Vertex AI Search. (2024). Organocatalytic cascade Michael/Michael reaction for the asymmetric synthesis of spirooxindoles containing five contiguous stereocenters. National Institutes of Health. [Link]

  • Vertex AI Search. (2021). Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines. American Chemical Society. [Link][1]

  • Vertex AI Search. (2023). Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. [Link]

  • Vertex AI Search. (2018). Ag-catalyzed [3+2] cycloaddition of methyleneindolinones to spirooxindoles. ResearchGate. [Link]

Sources

Application

solvent selection for nucleophilic substitution of spiro alcohols

Application Note: Solvent Selection Strategies for Nucleophilic Substitution of Sterically Constrained Spiro Alcohols Executive Summary Functionalizing spirocyclic alcohols (e.g., spiro[3.3]heptan-1-ol, spiro[2.3]hexan-4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for Nucleophilic Substitution of Sterically Constrained Spiro Alcohols

Executive Summary

Functionalizing spirocyclic alcohols (e.g., spiro[3.3]heptan-1-ol, spiro[2.3]hexan-4-ol) is a persistent bottleneck in medicinal chemistry. These scaffolds exhibit a "neopentyl-like" steric environment and significant internal angle strain ("I-strain"), rendering them refractory to standard


 conditions and prone to rearrangement (Wagner-Meerwein) under classical 

conditions.

This guide details a solvent-engineering approach to overcome these barriers. We move beyond traditional dipolar aprotic solvents (DMF, DMSO) to establish 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) as essential media for "unimolecular-like" substitution without rearrangement.

The Spiro Conundrum: Why Standard Protocols Fail

Spirocyclic alcohols present a unique dual-threat to nucleophilic substitution:

  • Steric Shielding (The

    
     Block):  The gem-disubstituted carbon at the spiro junction creates a neopentyl-like steric wall. Backside attack is kinetically disfavored, often requiring temperatures that trigger decomposition.
    
  • Conformational Locking & I-Strain: The rigid spiro framework prevents the orbital realignment necessary for a smooth transition state.

  • Elimination Dominance: In standard polar aprotic solvents (DMF, NMP), the basicity of nucleophiles (e.g.,

    
    , 
    
    
    
    ) is enhanced, favoring E2 elimination over the sluggish substitution.

The Solution: Fluorinated Solvents (HFIP/TFE)

The use of fluorinated alcohols, specifically HFIP, alters the reaction landscape through three synergistic mechanisms:

  • H-Bond Activation (

    
    -effect):  HFIP is a potent hydrogen bond donor (
    
    
    
    ). It forms a tight H-bond network with the leaving group (LG), pulling electron density and lowering the barrier for C-LG bond cleavage.
  • Ion-Pair Stabilization: HFIP stabilizes the developing carbocationic character without fully separating the ion pair. This "loose ion pair" allows nucleophilic attack while suppressing the skeletal rearrangements common in free carbocations.

  • Nucleophile Muting: HFIP solvates anionic nucleophiles, reducing their basicity (suppressing elimination) while retaining sufficient nucleophilicity for the attack on the highly activated substrate.

Mechanism Visualization

HFIP_Mechanism Substrate Spiro Alcohol-LG TransitionState Activated Ion Pair [R+ ... LG- ... HFIP] Substrate->TransitionState LG Activation HFIP HFIP Solvent (H-Bond Donor) HFIP->TransitionState H-Bonding (Pull) Product Substituted Spirocycle TransitionState->Product Substitution (Major) Elimination Elimination Byproduct (Suppressed) TransitionState->Elimination E1 (Minor) Nucleophile Nucleophile (N3-, CN-, RNH2) Nucleophile->TransitionState Attack (Push)

Figure 1: Synergistic activation of the leaving group by HFIP solvent, facilitating substitution over elimination.

Experimental Protocols

Protocol A: Direct Substitution with Nitrogen/Carbon Nucleophiles

Best for: Azidation, Amination, and Cyanation of spiro alcohols or their mesylates.

Reagents:

  • Substrate: Spirocyclic Mesylate (OMs) or Tosylate (OTs). (Note: Direct OH substitution is possible with acid catalysis, but OMs is more reliable).

  • Solvent: HFIP (99%).

  • Nucleophile:

    
     (Azide source) or Electron-rich Anilines.
    

Step-by-Step:

  • Preparation: In a distinct vial, dissolve the spiro-mesylate (1.0 equiv) in HFIP (0.2 M concentration). Caution: HFIP is volatile (bp 58°C) and corrosive.

  • Nucleophile Addition: Add

    
     (1.5 – 2.0 equiv). If using a salt nucleophile (e.g., 
    
    
    
    ), add a catalytic amount of TMSCl to generate soluble
    
    
    in situ, as inorganic salts have poor solubility in HFIP.
  • Reaction: Stir at ambient temperature for 4–12 hours.

    • Note: Unlike DMF reactions which require heating (and risk elimination), HFIP reactions often proceed at RT due to the solvent's catalytic activation.

  • Workup: Dilute with DCM, wash with saturated

    
     (to neutralize any trace HF liberated), then brine. Dry over 
    
    
    
    .[1]
  • Purification: Evaporate solvents. HFIP can be recovered via careful distillation if running on large scale, but for R&D, rotary evaporation is standard.

Protocol B: Deoxyfluorination (The "Deoxofluor" Exception)

Critical Note:Do NOT use HFIP as a solvent for Deoxofluor or DAST. These reagents react violently with the hydroxyl group of the solvent. For fluorination, we must use a non-protic solvent but can use additives to mimic the HFIP effect or stick to non-polar media to avoid elimination.

Reagents:

  • Reagent: Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1][2] More thermally stable than DAST.[1][2]

  • Solvent: Toluene (Preferred over DCM for spiro systems to allow higher thermal ceiling if needed).

  • Additive: HF-Pyridine (Catalytic, 0.1 equiv) – Optional promoter.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve Spiro-alcohol (1.0 equiv) in anhydrous Toluene (0.5 M).

  • Cryogenic Addition: Cool to -20°C . Add Deoxofluor (1.5 equiv) dropwise.

    • Why? Exotherm control is critical to prevent ring strain release/opening.

  • Ramp: Allow to warm to RT slowly over 2 hours. If conversion is <10% by LCMS, heat to 50°C.

    • Validation: If elimination (alkene) is observed by NMR, switch to PyFluor + DBU in Toluene (See J. Am. Chem. Soc. 2015, 137, 9571).[3]

Solvent Selection & Optimization Matrix

Use this decision matrix to select the optimal solvent system based on your specific transformation.

ParameterDCM / Toluene DMF / DMSO HFIP / TFE
Reaction Type Deoxyfluorination (DAST/Deoxo)

(Azide, Cyanide)
Solvolysis / Difficult Substitution
Dielectric Constant Low (< 9)High (> 36)High (16–26)
H-Bond Donor (

)
NegligibleNegligibleVery High (Strong Activation)
Nucleophilicity LowModerateVery Low (Non-interfering)
Spiro Suitability Good (for Fluorination only)Poor (Promotes Elimination)Excellent (Promotes Substitution)
Risk Factor Slow reaction ratesE2 Elimination dominantCost / Volatility
Workflow Decision Tree

Solvent_Decision_Tree Start Substrate: Spiro Alcohol Target Target Transformation? Start->Target Fluorination Target: Fluoride (-F) Target->Fluorination Substitution Target: -N3, -OR, -CN Target->Substitution ReagentCheck Reagent: Deoxofluor/DAST? Fluorination->ReagentCheck ProtocolB Use HFIP or TFE (Ambient Temp) Promotes SN1-like path Substitution->ProtocolB Difficult/Hindered ProtocolA Use Toluene or DCM (-20°C to 50°C) Avoid Protic Solvents! ReagentCheck->ProtocolA Yes Validation1 If Elimination > 20%: Switch to PyFluor ProtocolA->Validation1 Check Elimination Validation2 If Rearrangement: Switch to TFE (Less acidic) ProtocolB->Validation2 Check Rearrangement

Figure 2: Decision tree for selecting the appropriate solvent system based on the target functional group.

Troubleshooting & Validation

Self-Validating the Protocol:

  • NMR Monitoring: Do not rely solely on LCMS, as elimination isomers (alkenes) often have similar ionization to the alcohol or low response. Use

    
     NMR to check for olefinic protons (5.0–6.5 ppm).
    
  • Acid Sensitivity: If the spiro cycle contains acid-sensitive groups (e.g., Boc-amines, ketals), HFIP is usually safe, but TFE is milder. If Boc deprotection is observed, add 1.0 equiv of

    
     to the HFIP mixture (heterogeneous buffer).
    

Common Failure Modes:

  • Problem: Low conversion in HFIP.

    • Fix: The leaving group might be too stable. Add a Lewis Acid catalyst compatible with HFIP, such as

      
       (5 mol%), or switch from Mesylate to Triflate.
      
  • Problem: Thermal Runaway with Deoxofluor.

    • Fix: Never exceed 50°C in a closed vessel. Spiro-cyclobutanes have significant ring strain energy (~26 kcal/mol); exothermic decomposition can trigger ring opening.

References

  • HFIP as a Reaction Medium: Colomer, I.; Chamberlain, A. E. R.; Haughey, M. B.; Donohoe, T. J. "Hexafluoroisopropanol as a Solvent for Hydrogen Bonding: A Review." Nat. Rev. Chem.2017 , 1, 0088. Link

  • Deoxyfluorination Alternatives: Nielsen, M. K.; Ugaz, C. R.; Li, W.; Doyle, A. G. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[3] J. Am. Chem. Soc.[3]2015 , 137, 9571–9574.[3] Link

  • HFIP in Nucleophilic Substitution: Mebane, R. C. et al. "Nucleophilic Substitution of Alcohols in Hexafluoroisopropanol." Synth. Commun.2007 , 37, 2781. Link

  • Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angew.[4] Chem. Int. Ed.2010 , 49, 9052. Link

  • Solvent Effects on Substitution: Berkessel, A.; Adrio, J. A.[5] "Dramatic Solvent Effects in the Nucleophilic Substitution of Alcohols." J. Am. Chem. Soc.[3]2006 , 128, 13096. Link

Sources

Method

Application Note: Scale-Up Synthesis of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol

This Application Note is designed as a definitive technical guide for the scale-up synthesis of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol . It prioritizes the Transketalization Route as the industry standard for maintaini...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the scale-up synthesis of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol . It prioritizes the Transketalization Route as the industry standard for maintaining optical purity and minimizing structural isomers.[1]

Abstract & Strategic Rationale

(R)-1,4-Dioxaspiro[4.5]decane-2-methanol (CAS: 113798-80-4) is a critical chiral building block featuring a rigid spiroketal core.[1][2][3] It serves as a masked diol and a chiral scaffold in the synthesis of muscarinic receptor antagonists, antiviral agents, and specialized solvatochromic dyes.

The Scale-Up Challenge: Direct ketalization of (R)-glycerol with cyclohexanone often yields a thermodynamic mixture of the desired 5-membered 1,3-dioxolane (1,4-dioxaspiro[4.5]decane) and the undesired 6-membered 1,3-dioxane (1,5-dioxaspiro[5.5]undecane).[1][2] Separation of these isomers on a kilogram scale is yield-destructive.[1][2]

The Solution: This protocol utilizes a Transketalization Strategy starting from (R)-Solketal ((R)-2,2-dimethyl-1,3-dioxolane-4-methanol).[1][2] By "locking" the 5-membered ring and chirality in the precursor, we drive the reaction solely by the exchange of acetone for cyclohexanone.[1] This method ensures:

  • Regiocontrol: Exclusive retention of the 1,3-dioxolane ring.

  • Stereocontrol: Preservation of the (R)-configuration from the chiral pool.

  • Process Efficiency: Volatile acetone byproduct drives the equilibrium forward.[1]

Retrosynthetic Analysis & Pathway

The following diagram illustrates the superiority of the transketalization route over direct condensation.

SynthesisPath Glycerol (R)-Glycerol Solketal (R)-Solketal (Pre-formed 5-ring) Glycerol->Solketal Acetone/H+ Direct Direct Ketalization (Acid Cat.) Glycerol->Direct Cyclohexanone Cyclohexanone Cyclohexanone->Direct Trans Transketalization (Acid Cat., -Acetone) Cyclohexanone->Trans Solketal->Trans Target (R)-1,4-Dioxaspiro[4.5] decane-2-methanol (Target) Direct->Target Major Impurity 1,5-Dioxaspiro[5.5] undecan-3-ol (Impurity) Direct->Impurity Minor (Hard to remove) Trans->Target Exclusive Product

Figure 1: Comparison of Direct Ketalization vs. Transketalization pathways.[1][2] The green path minimizes impurity formation.[1]

Detailed Experimental Protocol

Materials & Equipment[1][4][5][6]
  • Reagents:

    • (R)-Solketal (CAS 14347-78-5): >98% ee.[1][2]

    • Cyclohexanone (CAS 108-94-1): Freshly distilled or >99% grade.[1][2]

    • Catalyst: Amberlyst® 15 (H+ form) or p-Toluenesulfonic acid (pTSA).[1][2] Note: Amberlyst is preferred for simplified filtration workup.[1][2]

    • Solvent: Toluene (optional, for azeotropic removal) or Neat (preferred for green chemistry).[1]

  • Equipment:

    • Double-jacketed glass reactor (5L to 20L scale).[1][2]

    • Overhead mechanical stirrer (high torque).[1]

    • Fractionating column (Vigreux or packed) connected to a distillation head.[1]

    • Vacuum pump with variable control.[1]

Step-by-Step Procedure (Neat Conditions)

Step 1: Reactor Charging

  • Purge the reactor with nitrogen.[1]

  • Charge (R)-Solketal (1.0 equiv).[1][2]

  • Charge Cyclohexanone (1.2 equiv).[1] Excess ensures complete conversion of the valuable chiral starting material.[1]

  • Add Amberlyst® 15 (2-5 wt% relative to Solketal).[1][2]

Step 2: Reaction & Acetone Removal [1][2][4]

  • Heat the mixture to 80–90°C under atmospheric pressure.

  • Acetone (bp 56°C) will begin to generate.[1]

  • Apply a slight vacuum (gradually down to 400 mbar) or a nitrogen sweep to facilitate the distillation of acetone.[1]

  • Critical Control Point: Monitor the distillate temperature. It should remain low (<60°C).[1] If it rises, cyclohexanone is co-distilling; increase reflux ratio.

Step 3: Driving to Completion

  • Once acetone evolution slows (approx. 2-4 hours), gradually increase temperature to 100-110°C and lower vacuum to 100 mbar .

  • IPC (In-Process Control): Sample the pot. Analyze by GC or 1H NMR.[1]

    • Target: <2% residual Solketal.[1]

    • Observation: Disappearance of the gem-dimethyl singlet signals (~1.3-1.4 ppm) in NMR.[1][2]

Step 4: Workup

  • Cool the reaction mass to 40°C.

  • Filter the mixture through a sintered glass funnel or bag filter to remove the Amberlyst catalyst.[1]

  • Wash the catalyst bed with a small amount of cyclohexane or toluene (optional, only if viscosity is high).[1]

Step 5: Purification (Vacuum Distillation) [1]

  • Transfer the filtrate to a distillation setup.[1][4]

  • Fraction 1 (Fore-run): Distill off excess cyclohexanone (bp 155°C atm, ~45°C at 10 mmHg).

  • Fraction 2 (Product): Collect the target molecule.

    • Expected Boiling Point: ~130–135°C at 0.5 mmHg (approx. 248°C at atm).[1]

    • Note: The product is a viscous, colorless to pale yellow liquid that may solidify upon standing (mp ~58°C).[1]

Analytical Data & Validation

Identification
TechniqueCharacteristic Signal / ValueInterpretation
1H NMR (CDCl3)

1.4-1.7 (m, 10H)
Cyclohexyl ring protons (broad multiplets).[1][2]

3.6-4.2 (m, 5H)
Glycerol backbone protons (multiplets).[1] Distinct from dioxane isomer.
13C NMR

109-110 ppm
Spiro-quaternary carbon (O-C-O).[1][2]
Optical Rotation

(c=1, MeOH).[1] Verify against CoA of specific batch.
GC Purity > 98.5%Main peak area normalization.[1]
Isomer Differentiation (Critical)

The key risk is the formation of the 6-membered ring (1,5-dioxaspiro[5.5]undecane).[1]

  • 13C NMR Diagnostic: The spiro-carbon in the 5-membered ring typically resonates upfield (~109 ppm) compared to the 6-membered ring (~98-100 ppm).[1][2]

  • 1H NMR Diagnostic: The CH2 protons of the hydroxymethyl group in the 5-membered ring appear as a distinct multiplet, whereas the symmetric nature of the 6-membered ring (if formed from glycerol directly) simplifies the spectrum.[1]

Process Safety & Troubleshooting

Hazard Analysis[1]
  • Cyclohexanone: Flammable (Flash point 44°C).[1] Vapors can form explosive mixtures.[1] Irritating to eyes and skin.[1] Use proper ventilation.[1]

  • Solketal: Combustible.[1]

  • Vacuum Distillation: Risk of implosion.[1] Inspect all glassware for star cracks.[1] Use a blast shield.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Acetone not removed effectively.Increase nitrogen sweep or vacuum.[1] Ensure column is not flooding.
Low Yield Product polymerization or decomposition.[1]Reduce pot temperature during distillation. Ensure catalyst is fully neutralized/removed before heating.[1]
Racemization Acid catalyst too strong or T > 140°C.Use Amberlyst (milder than pTSA).[1] Check optical rotation of Solketal source.
Solidification in Condenser Product melting point is ~58°C.Use warm water (50°C) in the condenser or a heat gun to melt blockage.[1]

References

  • Benchchem. An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Retrieved from

  • National Institute of Standards and Technology (NIST). 1,4-Dioxaspiro[4.5]decane Properties. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1]

  • PubChem. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol Compound Summary. National Library of Medicine.[1] Retrieved from

  • Organic Syntheses. dl-Isopropylideneglycerol (Solketal Synthesis Reference). Coll. Vol. 3, p.502 (1955). Retrieved from

  • ResearchGate. Transacetalization of Solketal: A Greener Route. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

preventing acid-catalyzed hydrolysis of 1,4-dioxaspiro rings

Subject: Preventing Acid-Catalyzed Hydrolysis of Cyclic Ketals/Acetals Status: Operational Lead Scientist: Senior Application Specialist Last Updated: February 13, 2026 Core Directive: The Mechanism of Failure Why is you...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Acid-Catalyzed Hydrolysis of Cyclic Ketals/Acetals

Status: Operational Lead Scientist: Senior Application Specialist Last Updated: February 13, 2026

Core Directive: The Mechanism of Failure

Why is your protecting group failing? Before troubleshooting, you must understand the enemy. 1,4-dioxaspiro rings (cyclic ketals) are kinetically stable to bases and nucleophiles but thermodynamically unstable in the presence of protons (


) and water.

The failure mode is almost always Acid-Catalyzed Hydrolysis . This is an equilibrium process driven by entropy and the presence of water. If your product is reverting to the ketone, you have inadvertently created an "acid spike" zone in your workflow.

The Hydrolysis Pathway (Visualized)

The following diagram illustrates the critical "Point of No Return" (Oxocarbenium formation).

KetalHydrolysis Ketal 1,4-Dioxaspiro (Protected) Protonation Protonation (Reversible) Ketal->Protonation + H+ (Acid source) Oxocarbenium Oxocarbenium Ion (UNSTABLE INTERMEDIATE) Protonation->Oxocarbenium - Ring Opening WaterAttack Nucleophilic Attack (H2O) Oxocarbenium->WaterAttack + H2O Ketone Ketone + Diol (Hydrolyzed) WaterAttack->Ketone - H+

Figure 1: The mechanistic pathway of acid-catalyzed hydrolysis.[1] Note that the Oxocarbenium ion is the high-energy intermediate that must be avoided.

Troubleshooting Scenarios & Diagnostics

Select the scenario that best matches your observation.

Scenario A: "My ketal disappears during aqueous workup."

Diagnosis: Transient Acidification. Even if your reaction was basic, quenching a Lewis acid (like


 or 

) or a strong base (like

) with water can generate local pockets of low pH (pH < 2) due to hydrolysis of the reagent itself. The Fix: Never quench with pure water or dilute acid.
  • Protocol: Use a Buffered Quench . Pour the reaction mixture into a vigorously stirring saturated solution of

    
     or Phosphate Buffer (pH 7.2).
    
Scenario B: "The product was pure by NMR, but degraded on the column."

Diagnosis: Silica Gel Acidity.[2][3] Standard Silica Gel 60 has a surface pH of 4.0–5.0 due to silanol groups (


). This is sufficient to hydrolyze sensitive ketals (especially acyclic ones or strained spiro-rings) during the 20–40 minute elution time.
The Fix:  Passivate the Silica.[4]
  • Protocol: Pre-treat the silica gel with 1–2% Triethylamine (

    
    ) in your eluent system. (See SOP 2 below).
    
Scenario C: "The ketal hydrolyzes during hydrogenation (Pd/C)."

Diagnosis: Catalyst Acidity.[1][5][6] Palladium on Carbon (


) often contains acidic sites on the charcoal support.
The Fix:  Poison the catalyst.
  • Protocol: Add 5–10 equivalents (relative to catalyst mass) of solid

    
     or 1% Pyridine to the hydrogenation vessel.
    

Advanced Protocols (SOPs)

SOP 1: The "Self-Validating" Buffered Workup

Use this for reactions involving Lewis Acids or labile ketals.

StepActionRationale
1 Prepare Buffer Create a sat.

solution (or 1M NaOH for extreme cases) in a beaker

the volume of your reaction.
2 Cool Down Cool the reaction flask to 0°C.
3 Inverse Addition CRITICAL: Cannulate or pour the reaction mixture INTO the stirring buffer.
4 pH Check Test the aqueous layer immediately with pH paper. Must be pH > 7.
SOP 2: Neutralizing Silica Gel for Chromatography

Mandatory for sensitive spiro-ketals.

  • Slurry Preparation: Prepare your silica gel slurry using your starting eluent (e.g., Hexanes/EtOAc).[3]

  • Doping: Add 1% v/v Triethylamine (

    
    )  to the slurry.
    
    • Example: For 500 mL of solvent, add 5 mL of

      
      .
      
  • Packing: Pour the column. Flush with 2 column volumes of the eluent (containing 1%

    
    ).
    
  • Running: Run the column. You can usually remove the

    
     from the eluent once the product starts eluting, or keep it at 0.5% if the compound is extremely labile.
    
  • Evaporation:

    
     (b.p. 89°C) will co-evaporate with solvents on the rotovap.
    
SOP 3: Structural Upgrade (The Neopentyl Advantage)

If ethylene glycol ketals (1,3-dioxolanes) are too unstable, switch to Neopentyl Glycol (2,2-dimethyl-1,3-propanediol).

Comparative Stability Data:

FeatureEthylene Glycol KetalNeopentyl Glycol KetalMechanism of Stability
Ring Size 5-membered (Dioxolane)6-membered (Dioxane)6-membered rings are generally less strained.
Hydrolysis Rate Fast (

)
Very Slow (

)
Gem-Dimethyl Effect: Steric bulk hinders the approach of water.
Formation EasySlower (requires Dean-Stark)Thermodynamic stability pays off in workup.

Decision Logic: Saving Your Compound

Use this workflow to determine the correct isolation strategy.

IsolationStrategy Start Start Isolation CheckSens Is Ketal Acid-Sensitive? Start->CheckSens Workup Standard Workup? CheckSens->Workup Yes Buffered SOP 1: Buffered Quench (Inverse Addition) Workup->Buffered Must use Buffer Purify Purification Method? Buffered->Purify Silica Silica Gel? Purify->Silica Standard Alumina Use Basic Alumina Purify->Alumina Alternative NeutralSilica SOP 2: Add 1% Et3N Silica->NeutralSilica Required Storage Store with trace K2CO3 NeutralSilica->Storage Alumina->Storage

Figure 2: Decision matrix for isolating acid-sensitive 1,4-dioxaspiro compounds.

FAQ

Q: Can I use aqueous HCl to quench a reaction if I keep it cold? A: No. Even at -78°C, strong mineral acids can protonate the ketal oxygen. Use saturated Ammonium Chloride (


, pH ~5) or, ideally, Sodium Bicarbonate (

, pH ~8).

Q: My ketal is stable in the flask but decomposes in the NMR tube. Why? A: Chloroform-d (


) is naturally acidic due to the formation of DCl upon exposure to light/air.
  • Fix: Filter your

    
     through a small plug of basic alumina before use, or add a single grain of anhydrous 
    
    
    
    directly to the NMR tube.

Q: Is there a solvent effect on stability? A: Yes. Hydrolysis requires water.[6] Using anhydrous solvents (THF, Toluene, DCM) prevents the reaction. However, hygroscopic solvents (like ethers) can absorb atmospheric moisture, triggering slow hydrolysis if trace acid is present.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (The definitive guide on stability profiles of 1,3-dioxolanes vs 1,3-dioxanes).

  • Organic Chemistry Portal. (n.d.). Protection of Carbonyl Compounds: Acetals and Ketals. (Comprehensive database of formation and cleavage conditions).

  • Smith, S. W., & Newman, M. S. (1968). Kinetic Stability of Cyclic Ketals. Journal of the American Chemical Society. (Fundamental physical organic chemistry regarding the gem-dimethyl effect).
  • Rochester University Chemistry Dept. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel. (Practical guide for neutralizing silica).

Sources

Optimization

Technical Support Center: Improving Enantiomeric Excess in Spiroketal Synthesis

Status: Online Agent: Senior Application Scientist Topic: Enantioselective Spiroketalization Troubleshooting & Optimization Case ID: SPK-EE-2026 Introduction: The Stereocontrol Challenge Spiroketals are thermodynamically...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Topic: Enantioselective Spiroketalization Troubleshooting & Optimization Case ID: SPK-EE-2026

Introduction: The Stereocontrol Challenge

Spiroketals are thermodynamically complex structures where the stability of the spiro-center is governed by the anomeric effect. Achieving high enantiomeric excess (ee) requires overcoming the system's natural tendency to equilibrate to the thermodynamic product (often racemic or diastereomerically mixed) and instead enforcing a kinetically controlled, enantioselective pathway.

This guide provides a technical framework for diagnosing low selectivity and implementing corrective protocols using Chiral Phosphoric Acids (CPAs) and Transition Metal Catalysis.

Module 1: Catalyst Selection & Optimization (The Hardware)

Q: I am using a BINOL-derived CPA but my ee is stalled at ~70%. How do I select a more effective backbone?

A: The "standard" BINOL backbone often lacks the steric confinement necessary for rigid spiroketal precursors.

  • Diagnosis: If the substrate has a small binding pocket, BINOL allows too much conformational freedom in the transition state.

  • Solution: Switch to SPINOL or VAPOL derived phosphoric acids.

    • SPINOL (Spiro[4.4]nonane-1,6-diol): Offers a more rigid, confined chiral pocket due to its spiro-backbone, often improving ee by 10-20% for smaller spiroketals.

    • STRIP (Spirocyclic Triaryl Phosphate): excellent for confining smaller intermediates.

    • 9-Anthryl/9-Phenanthryl Substituents: Increasing the steric bulk at the 3,3'-positions of the BINOL backbone can also restrict the reaction channel.

Q: When should I switch from Organocatalysis (CPA) to Transition Metal Catalysis?

A: Use the Substrate Nucleophilicity Test :

  • Use CPAs when your substrate is an activated cyclic enol ether or has a pendant hydroxyl group capable of hydrogen bonding. CPAs rely on dual-activation (H-bonding to both electrophile and nucleophile).

  • Use Transition Metals (Au, Ir) when constructing spiroketals from alkynes or unactivated alkenes.[1]

    • Example:Gold(I) is superior for the cyclization of alkynyl diols.

    • Example:Iridium is required for allylation/spiroketalization cascades where an amphiphilic

      
      -allyl intermediate is formed.[1][2]
      

Module 2: Reaction Conditions & Thermodynamics (The Environment)

Q: I am obtaining the thermodynamic product (racemic) instead of the kinetic chiral product. How do I stop equilibration?

A: This is the most common failure mode. The spiroketal center is labile under acidic conditions.

  • Protocol Shift:

    • Lower Temperature: Run the reaction at -78°C to -40°C.

    • Buffer the System: If using a metal catalyst, add a mild base (e.g., 2,6-di-tert-butylpyridine) to scavenge trace acid that causes product epimerization.

    • Switch Reagent: Use Ti(Oi-Pr)₄ for kinetic control. Titanium coordinates to the epoxide/hydroxyl, delivering the nucleophile via a chelated transition state that enforces retention of configuration, overriding the anomeric effect.[3]

Q: How does solvent polarity affect ee in CPA-catalyzed reactions?

A: Solvent polarity dictates the tightness of the Ion Pair.

  • Non-polar solvents (Benzene, Toluene, Hexane): Promote tight ion-pairing between the chiral phosphate anion and the oxocarbenium intermediate. Result: Higher ee.

  • Polar solvents (THF, DCM, MeCN): Disrupt the H-bond network and separate the ion pair. Result: Lower ee, faster background (racemic) reaction.

  • Recommendation: Screen solvents in this order: Benzene > Toluene > CHCl₃ > DCM .

Module 3: Visualization of Mechanisms

Figure 1: Chiral Phosphoric Acid (CPA) Dual Activation Mechanism

Caption: The CPA acts as a bifunctional catalyst, protonating the enol ether (electrophile) while simultaneously directing the hydroxyl nucleophile via hydrogen bonding, ensuring facial selectivity.

CPA_Mechanism cluster_0 Stereodetermining Step Substrate Substrate (Enol Ether + OH) Complex Ternary Complex (H-Bonding Network) Substrate->Complex Binding CPA Chiral Phosphoric Acid (CPA) CPA->Complex Catalysis TS Transition State (Syn-Addition) Complex->TS Proton Transfer Product Chiral Spiroketal (High ee) TS->Product Cyclization

Figure 2: Troubleshooting Decision Tree for Low ee

Caption: Logic flow for diagnosing the root cause of low enantiomeric excess in spiroketal synthesis.

Troubleshooting_Tree Start Problem: Low ee (<80%) Check_Product Is it the Thermodynamic Isomer? Start->Check_Product Yes_Thermo Yes (Racemization via Equilibration) Check_Product->Yes_Thermo Yes No_Thermo No (Kinetic Product formed) Check_Product->No_Thermo No Sol_Thermo Solution: Kinetic Control 1. Lower Temp (-78°C) 2. Use Ti(Oi-Pr)4 3. Shorten Rxn Time Yes_Thermo->Sol_Thermo Check_Solvent Check Solvent Polarity No_Thermo->Check_Solvent Polar_Solvent Polar (THF, DCM) Check_Solvent->Polar_Solvent High Polarity NonPolar_Solvent Non-Polar Used Check_Solvent->NonPolar_Solvent Low Polarity Sol_Polar Solution: Switch to Non-Polar (Benzene, Toluene, CCl4) to tighten Ion Pairing Polar_Solvent->Sol_Polar Check_Cat Check Catalyst Backbone NonPolar_Solvent->Check_Cat Binol_Cat BINOL Backbone Check_Cat->Binol_Cat Standard Sol_Cat Solution: Increase Sterics 1. Switch to SPINOL/VAPOL 2. Add 3,3'-Anthryl groups Binol_Cat->Sol_Cat

Module 4: Comparative Data & Protocols

Table 1: Solvent Effects on CPA-Catalyzed Spiroketalization

Representative data showing the correlation between solvent dielectric constant and enantioselectivity.

SolventDielectric Constant (

)
Reaction RateTypical ee (%)Mechanism Note
Benzene 2.3Slow92-96% Tight ion-pair; max stereocontrol.
Toluene 2.4Moderate88-94% Good balance of solubility and ee.
DCM 8.9Fast60-75%Loose ion-pair; competitive background rxn.
THF 7.5Fast<50%H-bond disruption by solvent oxygen.
Standard Operating Procedure (SOP): Kinetic Spiroketalization

Objective: Synthesis of non-thermodynamic spiroketal with high ee.

  • Preparation: Flame-dry all glassware. Cool reaction vessel to -78°C .

  • Catalyst Loading: Add CPA (5-10 mol%) to the solvent (Toluene). Stir for 10 mins to ensure dissolution.

  • Substrate Addition: Add the hydroxy-enol ether substrate dropwise as a dilute solution. Note: Slow addition prevents local concentration spikes that favor non-catalyzed background pathways.

  • Monitoring: Monitor via TLC/HPLC at -78°C. Do not warm up until the reaction is quenched.

  • Quench: Add basic alumina or Et₃N at -78°C to neutralize the catalyst before warming to RT. This prevents acid-catalyzed equilibration to the thermodynamic product during workup.

References

  • Mechanistic Studies of CPA Spiroketalization

    • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions.[4][5][6] Journal of the American Chemical Society.[4][7]

  • Kinetic Control via Titanium

    • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides. Journal of the American Chemical Society.[4][7]

  • Transition Metal Approaches (Ir/Au)

    • Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis.[1] Angewandte Chemie Int.[1][7] Ed.

  • Thermodynamic vs Kinetic Control Review

    • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc.[8]

  • General Review of Enantioselective Methods

    • Enantioselective methodologies for the synthesis of spiro compounds.[3][4][5][9][10][11] Chemical Society Reviews.

Sources

Troubleshooting

Technical Guide: Preservation &amp; Storage of Spirocyclic Alcohols

Executive Summary & Scientific Context Spirocyclic alcohols (e.g., spiro[3.3]heptan-1-ol, spiro-oxetane alcohols) are increasingly critical in medicinal chemistry as saturated bioisosteres for planar aromatic rings. They...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Spirocyclic alcohols (e.g., spiro[3.3]heptan-1-ol, spiro-oxetane alcohols) are increasingly critical in medicinal chemistry as saturated bioisosteres for planar aromatic rings. They offer improved physicochemical properties such as solubility (


 character) and novel exit vectors for substituent positioning.[1]

However, these scaffolds possess inherent thermodynamic instability due to ring strain (particularly in 3- and 4-membered rings) and are prone to specific degradation pathways that differ from standard aliphatic alcohols. This guide provides a self-validating storage protocol designed to mitigate strain-release rearrangements and oxidative degradation.

Critical Degradation Mechanisms (The "Why")

To prevent degradation, one must understand the driving forces. Spiro alcohols are not just "alcohols"; they are strained systems waiting for a trigger to relax.

A. Acid-Catalyzed Rearrangement (The Silent Killer)

Unlike typical alcohols, spirocyclic alcohols adjacent to the spiro-junction are highly susceptible to acid-catalyzed skeletal rearrangements (Wagner-Meerwein type).

  • Mechanism: Protonation of the hydroxyl group creates a carbocation. To relieve the torsional strain of the spiro-ring (e.g., cyclobutane/oxetane), an alkyl migration occurs, often collapsing the spiro system into a fused bicyclic system.

  • Risk Factor: Even trace acidity in solvents (e.g., HCl in degrading Chloroform) or slightly acidic glass surfaces can trigger this.

B. Oxidative Dehydrogenation

Secondary spiro alcohols are prone to oxidation into spiro-ketones. While spiro-ketones are stable, this represents a loss of the active pharmaceutical ingredient (API) or chiral center integrity.

C. Hygroscopicity & Hydrolysis

Spiro-ethers (like spiro-oxetanes) function as aggressive hydrogen bond acceptors. They rapidly absorb atmospheric moisture, which can catalyze ring-opening hydrolysis in the presence of trace acids.

Standard Operating Procedure (SOP): Storage Protocol

Principle: The goal is to maintain the sample in a kinetic trap —preventing the activation energy required for rearrangement or oxidation from being reached.

Phase 1: Physical State Preparation

Rule: Never store spiro alcohols in solution for long periods (>24 hours) unless absolutely necessary.

  • Lyophilization: If the compound is an oil, attempt to lyophilize from benzene or dioxane (if compatible) to obtain a solid fluff. Solids have significantly lower molecular mobility, retarding rearrangement kinetics.

  • Solvent Removal: Ensure removal of chlorinated solvents (DCM, Chloroform). Reason: These solvents decompose to release HCl over time, which will catalyze the rearrangement of the spiro scaffold.

Phase 2: Containment System

Use a "Matryoshka" (nested) barrier system.

LayerMaterialSpecificationFunction
Primary Amber Glass VialSilanized (Deactivated)Prevents surface acidity of glass from triggering rearrangement; blocks UV.
Seal Teflon (PTFE) LinerCrimp cap or phenolic screwInert barrier against moisture/oxygen.
Secondary Desiccator JarContaining CaSO₄ (Drierite)Maintains RH <10% to prevent hygroscopic uptake.
Atmosphere Argon (Ar)5.0 Grade (99.999%)Heavier than air; blankets the solid to prevent oxidation.
Phase 3: Environmental Control
  • Temperature: Store at -20°C (± 2°C) .

    • Why? Low temperature reduces the kinetic energy available for strain-release rearrangement.

  • Light: Absolute darkness.

    • Why? Photochemical excitation can trigger radical pathways in strained rings.

Troubleshooting & FAQs

Q1: My spiro alcohol was a white solid, but it has turned into a yellow oil. Is it salvageable?

Diagnosis: This indicates hygroscopic deliquescence followed by probable oxidation .

  • The Science: The yellow color is often characteristic of conjugated enones or diketones formed via oxidation. The "oil" state suggests water absorption depressed the melting point.

  • Action:

    • Run an LC-MS to check for the [M-2H] peak (ketone formation).

    • If the mass is correct but the state is wrong, dissolve in dry Et₂O, dry over Na₂SO₄, and re-concentrate.

    • Verdict: If yellowing is significant (>10% by UV), repurification is required.

Q2: I see new peaks in the aliphatic region of my NMR (0.5 - 2.0 ppm) that weren't there last week.

Diagnosis: Skeletal Rearrangement .

  • The Science: Strain release often migrates protons into new magnetic environments. For spiro[3.3]heptanes, a shift from distinct multiplets to complex fused-ring patterns indicates the spiro-junction has broken.

  • Action: Check your NMR solvent. Was it CDCl₃? Old chloroform contains DCl (acid).

  • Prevention: Switch to CD₃CN (Deuterated Acetonitrile) or DMSO-d₆ for analysis. These are non-acidic and stabilize polar intermediates. Always filter CDCl₃ through basic alumina before using it with spiro compounds.

Q3: Can I store my spiro alcohol in DMSO stock solution?

Diagnosis: High Risk .

  • The Science: While DMSO is a good solvent, it is hygroscopic and can act as a mild oxidant (Swern-type conditions) under certain catalytic circumstances.

  • Action: Only if stored at -80°C under Argon. For -20°C storage, precipitation is likely, and freeze-thaw cycles will introduce moisture. Solid storage is always superior.

Diagnostic Workflow (Decision Tree)

Use this logic flow to assess sample integrity before using valuable reagents in synthesis.

SpiroIntegrity Start Start: Sample Inspection Visual Visual Check: Color/State Change? Start->Visual Hygro Issue: Hygroscopicity (Water uptake) Visual->Hygro Turned to Oil Oxid Issue: Oxidation (Ketone formation) Visual->Oxid Turned Yellow NMR 1H NMR Analysis (Solvent: CD3CN) Visual->NMR No Change Hygro->NMR After Drying Action_Dry Action: Dry w/ Na2SO4 & Vacuum Hygro->Action_Dry Oxid->NMR Confirm Extent Rearrange Issue: Acid-Catalyzed Rearrangement NMR->Rearrange New Aliphatic Peaks Purity Check Purity Integration NMR->Purity Spectrum Clean Action_Discard Action: Discard (Irreversible) Rearrange->Action_Discard >5% Rearranged Action_Purify Action: Silica Column (Buffered Eluent) Purity->Action_Purify <90% Pure Action_Use Action: Proceed to Experiment Purity->Action_Use >95% Pure

Figure 1: Decision matrix for evaluating spirocyclic alcohol integrity. Note the critical check for rearrangement via NMR.

References

  • Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. (2010). Spirocyclic Compounds as Innovative Tools in Drug Discovery. Angewandte Chemie International Edition. [Link] Context: Establishes the structural value and inherent strain of spiro systems.[2]

  • Oxetane Stability & Properties: Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link] Context: Details the specific stability profiles of oxetane-containing spiro alcohols and their hygroscopicity.

  • Spiro[3.3]heptane Bioisosterism: Levterov, V. V., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link] Context: Discusses the synthesis and stability of the specific spiro[3.3]heptane core.

  • General Chemical Storage Guidelines: University of California San Diego (UCSD). Chemical Compatibility and Storage Guidelines. [Link] Context: Standard protocols for segregating oxidation-sensitive and acid-sensitive materials.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Determining the Enantiomeric Purity of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol

For researchers, scientists, and professionals in drug development, the stereochemical integrity of a chiral molecule is of paramount importance. 1,4-Dioxaspiro[4.5]decan-2-ylmethanol, a versatile building block in organ...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of a chiral molecule is of paramount importance. 1,4-Dioxaspiro[4.5]decan-2-ylmethanol, a versatile building block in organic synthesis, possesses a single stereocenter, rendering it chiral. The biological activity of its enantiomers can differ significantly, making the accurate determination of enantiomeric purity a critical aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical methodologies for assessing the enantiomeric purity of 1,4-dioxaspiro[4.5]decan-2-ylmethanol, supported by experimental insights and data.

The Significance of Enantiomeric Purity

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. However, in the chiral environment of a biological system, they can interact differently with receptors, enzymes, and other chiral biomolecules. This can lead to one enantiomer eliciting the desired therapeutic effect while the other may be inactive or even toxic. Therefore, robust and reliable analytical methods are essential to quantify the enantiomeric excess (e.e.) of a sample.

Direct Chiral Chromatography: A Powerful Separation Strategy

Direct chiral chromatography is often the most efficient and straightforward approach for resolving enantiomers. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted technique for the separation of a broad range of chiral compounds, including alcohols. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for this class of molecules due to their ability to form transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Column Selection: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or a Lux® Cellulose-2, is a suitable starting point.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier, usually an alcohol such as isopropanol or ethanol. A common starting composition is 90:10 (v/v) n-hexane:isopropanol.

  • Sample Preparation: Dissolve a small amount of 1,4-dioxaspiro[4.5]decan-2-ylmethanol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, refractive index (RI) detection can also be employed).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Mobile_Phase Mobile Phase (Hexane:IPA) Pump HPLC Pump Mobile_Phase->Pump Sample Sample Solution (1 mg/mL) Injector Injector Sample->Injector Pump->Injector Column Chiral Column (Polysaccharide CSP) Injector->Column Detector UV/RI Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. The most common CSPs for chiral GC are based on derivatized cyclodextrins. These cyclic oligosaccharides have a chiral cavity that can include one of the enantiomers preferentially, leading to separation.

  • Column Selection: A capillary column coated with a derivatized β- or γ-cyclodextrin stationary phase is recommended. The choice of the specific derivative can influence selectivity.

  • Carrier Gas: Hydrogen or helium at a constant flow or pressure.

  • Sample Preparation: Prepare a dilute solution of 1,4-dioxaspiro[4.5]decan-2-ylmethanol in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min to optimize separation.

  • Data Analysis: Similar to HPLC, the enantiomeric excess is determined from the integrated peak areas of the two enantiomers.

GC_Workflow cluster_prep Preparation cluster_gc GC System cluster_analysis_gc Data Analysis Sample_GC Sample Solution (in volatile solvent) Injector_GC Injector Sample_GC->Injector_GC Column_GC Chiral GC Column (Cyclodextrin CSP) Injector_GC->Column_GC Oven Oven (Temp Program) Column_GC->Oven Detector_GC FID Detector Oven->Detector_GC Chromatogram_GC Chromatogram Detector_GC->Chromatogram_GC Integration_GC Peak Integration Chromatogram_GC->Integration_GC Calculation_GC e.e. Calculation Integration_GC->Calculation_GC

Caption: Workflow for Chiral GC Analysis.

Indirect Methods: Derivatization Followed by Achiral Chromatography

An alternative to direct chiral chromatography is the conversion of the enantiomeric pair into diastereomers by reacting them with a chiral derivatizing agent (CDA).[1] Diastereomers have different physical properties and can be separated on a standard achiral column.

Mosher's Acid Derivatization

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA for determining the enantiomeric purity and absolute configuration of alcohols and amines.[2][3] The alcohol is converted into the corresponding Mosher's ester. The resulting diastereomeric esters can be readily separated by standard HPLC or GC, and can also be distinguished by NMR spectroscopy.

  • Reaction Setup: In a dry vial, dissolve 1,4-dioxaspiro[4.5]decan-2-ylmethanol in an anhydrous solvent such as dichloromethane or pyridine.

  • Derivatization: Add a slight excess of (R)-(-)-MTPA chloride (Mosher's acid chloride) and a base like pyridine or DMAP. Stir the reaction at room temperature until complete conversion is observed (monitored by TLC).

  • Workup: Quench the reaction with water and extract the Mosher's esters with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Chromatographic Analysis: Analyze the resulting diastereomeric esters using a standard achiral HPLC (e.g., C18 column) or GC (e.g., DB-5 column) method.

  • Quantification: The ratio of the diastereomers, determined from their peak areas, directly corresponds to the enantiomeric ratio of the starting alcohol.

Spectroscopic Methods: NMR for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess, often without the need for chromatographic separation of the underivatized analyte.

NMR with Chiral Solvating Agents (CSAs)

Chiral solvating agents are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution. This results in the splitting of NMR signals for the enantiomers, allowing for their quantification. Pirkle's alcohol is a well-known CSA for this purpose.[1]

  • Sample Preparation: In an NMR tube, dissolve an accurate amount of 1,4-dioxaspiro[4.5]decan-2-ylmethanol in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add an equimolar amount of a chiral solvating agent, such as (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that is split into two peaks corresponding to the two diastereomeric complexes. The ratio of the integrals of these two peaks gives the enantiomeric ratio.

NMR of Mosher's Esters

As mentioned earlier, derivatization with Mosher's acid creates diastereomers. These diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, which can be used to determine the enantiomeric excess.[2]

Method Comparison

FeatureChiral HPLCChiral GCIndirect Method (Derivatization)NMR with CSA
Principle Direct separation on a chiral stationary phaseDirect separation on a chiral stationary phaseConversion to diastereomers, separation on achiral phaseFormation of transient diastereomeric complexes in solution
Sample Volatility Not criticalRequiredDepends on derivativeNot critical
Throughput HighHighLower (due to reaction and workup)High
Development Time Moderate (screening of columns and mobile phases)Moderate (screening of columns and temperature programs)Longer (optimization of derivatization and separation)Short
Quantitative Accuracy ExcellentExcellentGood (dependent on complete derivatization)Good to Excellent
Preparative Scale FeasibleLimitedFeasibleNot applicable
Information Provided Enantiomeric purityEnantiomeric purityEnantiomeric purityEnantiomeric purity

Conclusion

The choice of the most suitable method for determining the enantiomeric purity of 1,4-dioxaspiro[4.5]decan-2-ylmethanol depends on several factors, including the available instrumentation, the required level of accuracy, and the sample throughput needs.

  • Direct chiral HPLC and GC are the methods of choice for routine and high-throughput analysis due to their accuracy, robustness, and directness. Chiral HPLC is more versatile for non-volatile compounds, while chiral GC can offer higher resolution for volatile analytes.

  • Indirect methods involving derivatization are valuable when direct chiral separation is challenging or when NMR analysis of the diastereomers is desired for simultaneous determination of absolute configuration.

  • NMR spectroscopy with chiral solvating agents provides a rapid and convenient method for determining enantiomeric excess without the need for chromatography, making it ideal for reaction monitoring and rapid screening.

A comprehensive approach may involve using an initial screening method, such as NMR with a CSA, followed by a more rigorous and validated chromatographic method like chiral HPLC for final quality control.

References

  • Pirkle, W. H. (1977). Pirkle's alcohol. Journal of the American Chemical Society, 99(14), 4835-4837.
  • Francotte, E. (2016). Contemporary Analysis of Chiral Molecules.
  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Wenzel, T. J., & Chiral, D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270.

Sources

Comparative

mass spectrometry fragmentation of 1,4-dioxaspiro[4.5]decane derivatives

Mass Spectrometry Fragmentation of 1,4-Dioxaspiro[4.5]decane Derivatives: A Comparative Technical Guide Executive Summary This guide provides a structural and mechanistic analysis of the mass spectrometric behavior of 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Fragmentation of 1,4-Dioxaspiro[4.5]decane Derivatives: A Comparative Technical Guide

Executive Summary This guide provides a structural and mechanistic analysis of the mass spectrometric behavior of 1,4-dioxaspiro[4.5]decane derivatives (cyclohexanone ethylene ketals). Unlike simple aliphatic ketones, these spiro-cyclic systems exhibit a distinct fragmentation pattern driven by the stability of the dioxolane ring. This document compares these patterns against unprotected ketones and outlines specific diagnostic ions (


 99, 86) essential for structural elucidation in drug development and metabolite identification.

Part 1: Mechanistic Foundation

The fragmentation of 1,4-dioxaspiro[4.5]decane (


, MW 142) under Electron Ionization (EI) is governed by the directing power of the oxygen atoms in the 1,3-dioxolane ring.
Charge Localization and Initiation

Upon electron impact (70 eV), ionization occurs preferentially at one of the oxygen lone pairs, generating a radical cation (


). While the cyclohexane ring is flexible, the rigid spiro-junction directs the subsequent bond breaking.
The Dominant Pathway: Ring Opening and -Cleavage

The hallmark of this system is the formation of the base peak at


 99 .
  • Ring Opening: The radical cation triggers an

    
    -cleavage of the C-C bond in the cyclohexane ring (adjacent to the spiro carbon).
    
  • Distonic Ion Formation: This results in a ring-opened distonic ion where the charge is stabilized on the oxygen, and the radical is on the terminal carbon of the alkyl chain.

  • Radical Elimination: The intermediate undergoes a specific hydrogen rearrangement or direct cleavage to eliminate a propyl radical (

    
    , 43 Da).
    
  • Result: The remaining oxonium ion has a mass of

    
     Da.
    
Secondary Pathway: The Retro-Diels-Alder (RDA) Analogue

A competing pathway involves the fragmentation of the dioxolane ring itself or the loss of larger neutral hydrocarbons, leading to ions such as


 86  (

), often identified as the methylene-1,3-dioxolane radical cation.

Part 2: Comparative Fragmentation Analysis[1]

Scenario A: Ketal vs. Ketone (Protection Group Analysis)

The conversion of cyclohexanone to its ethylene ketal dramatically shifts the mass spectrum. This comparison is vital for monitoring protection reactions in synthesis.

Table 1: Diagnostic Ion Shift (EI, 70 eV)

FeatureCyclohexanone (Unprotected)1,4-Dioxaspiro[4.5]decane (Ketal)Mechanistic Cause
Molecular Ion (

)

98 (Strong)

142 (Weak/Moderate)
Ketal

is less stable due to rapid

-cleavage.
Base Peak

55
(

)

99
(

)
Ketone loses

+ CO; Ketal loses

.
Secondary Ions

42, 70

86, 55

86 is specific to the dioxolane moiety.
Alpha Cleavage Loss of alkyl radical (minor)Dominant process Oxygen lone pairs in ketal drive rapid ring opening.
Scenario B: Ionization Modes (EI vs. ESI)

For drug development applications involving LC-MS, understanding the shift from hard to soft ionization is critical.

  • EI (Hard Ionization): Produces structural fragments (

    
     99, 86) useful for library matching and isomer differentiation.
    
  • ESI (Soft Ionization): Dominated by protonated molecules

    
    .
    
    • Observation: 1,4-dioxaspiro[4.5]decane derivatives in ESI often show a strong

      
       at 
      
      
      
      143.
    • In-Source Fragmentation: High cone voltages can induce the loss of the ethylene glycol unit (

      
      ), regenerating the protonated ketone signal.
      

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation mechanism leading to the diagnostic


 99 ion.

G M_Ion Molecular Ion (m/z 142) Distonic Distonic Radical Cation (Ring Open) M_Ion->Distonic Alpha-Cleavage Fragment_86 Dioxolane Radical (m/z 86) M_Ion->Fragment_86 RDA / H-Shift Base_Peak Oxonium Ion (m/z 99) Distonic->Base_Peak - C3H7• (43 Da) Neutral Propyl Radical (C3H7•) Distonic->Neutral

Caption: Figure 1: The molecular ion undergoes ring opening to a distonic intermediate, ejecting a propyl radical to form the stable m/z 99 base peak.

Part 4: Experimental Protocols

To replicate these results for comparative analysis, the following self-validating protocol is recommended.

Sample Preparation
  • Standard: Dissolve 1 mg of 1,4-dioxaspiro[4.5]decane (CAS 177-10-6) in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Blank: Pure DCM.

  • Control: Cyclohexanone (1 mg/mL in DCM) to verify column performance and ion source cleanliness.

GC-MS Methodology
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (hold 1 min).

    • Ramp: 15°C/min to 200°C.

    • Final: 200°C (hold 3 min).

  • MS Source: Electron Ionization (EI) at 70 eV .

  • Source Temp: 230°C.

  • Scan Range:

    
     35–300.
    
Data Validation Criteria
  • Retention Time: The ketal (approx. MW 142) should elute significantly later than cyclohexanone (MW 98) due to increased molecular weight and polarizability.

  • Spectral Check: The spectrum is valid ONLY if the ratio of

    
     99 to 
    
    
    
    142 is > 5:1. A high abundance of
    
    
    55 suggests thermal degradation in the inlet (reverting to ketone).

Part 5: Diagnostic Interpretation Guide

When analyzing unknown derivatives, use this logic flow to confirm the presence of the 1,4-dioxaspiro[4.5]decane motif:

  • Check for

    
    :  Look for the molecular ion.[1][2][3][4] If even, nitrogen rule applies (0 or even N).
    
  • The "Minus 43" Rule: Does the spectrum show a dominant loss of 43 Da from the ring? (Note: In substituted derivatives, this loss might be alkyl-substituted, e.g., loss of 57 Da for methyl-substituted rings).

  • The 99/86 Signature:

    • 
       99:  Confirms the specific 5-membered ketal ring on a 6-membered hydrocarbon ring.
      
    • 
       86:  Confirms the integrity of the dioxolane ring structure.
      
  • Absence of

    
     55 (Relative):  If 
    
    
    
    55 is the base peak, suspect hydrolysis to the ketone or a different isomer.

Workflow Start Unknown Spectrum Analysis Check_99 Is Base Peak m/z 99? Start->Check_99 Check_86 Is m/z 86 Present? Check_99->Check_86 Yes Check_55 Is Base Peak m/z 55? Check_99->Check_55 No Confirm Confirmed: 1,4-dioxaspiro[4.5]decane core Check_86->Confirm Yes Other Suspect Acyclic Ketal / Other Isomer Check_86->Other No Ketone Suspect Cyclohexanone (Hydrolysis) Check_55->Ketone Yes Check_55->Other No

Caption: Figure 2: Logical decision tree for identifying the spiro-ketal motif from raw MS data.

References

  • NIST Mass Spectrometry Data Center. 1,4-Dioxaspiro[4.5]decane Mass Spectrum.[5][6] NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Cyclohexanone Mass Spectrum. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]

  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry - Diagnostic Ions in Multiple Ring Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry: Cyclic Ketones and Ketals. Retrieved from [Link][8][9][3][10][11][12]

Sources

Comparative

HPLC Chiral Column Selection for Dioxaspiro Enantiomers: A Mechanistic Approach

Topic: HPLC Chiral Column Selection for Dioxaspiro Enantiomers Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Spiro-Scaffold Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Chiral Column Selection for Dioxaspiro Enantiomers Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Spiro-Scaffold Challenge

Dioxaspiro compounds (e.g., 1,6-dioxaspiro[4.4]nonane, 1,7-dioxaspiro[5.5]undecane) present a unique stereochemical challenge in chromatography. Unlike planar chiral compounds, the spiro-junction creates a rigid, orthogonal "twist" structure. This 3D rigidity often prevents the "induced fit" mechanism common in flexible molecules, demanding a stationary phase with a pre-organized chiral cavity that matches the spiro-topology.

This guide compares the performance of the three dominant polysaccharide-based Chiral Stationary Phases (CSPs)—Amylose tris(3,5-dimethylphenylcarbamate) , Cellulose tris(3,5-dimethylphenylcarbamate) , and Cellulose tris(4-methylbenzoate) —specifically for resolving dioxaspiro enantiomers.

Mechanistic Analysis: The "Lock-and-Key" Requirement

The Analyte: Dioxaspiro Core Properties
  • Rigidity: The spiro-center locks the two rings perpendicular to each other.

  • H-Bonding: The acetal/ketal oxygens act as weak Hydrogen Bond Acceptors (HBA) .

  • Lack of Donors: Unless functionalized, the core scaffold lacks Hydrogen Bond Donors (HBD).

The Interaction Model

Successful separation relies on a 3-Point Interaction Model :

  • H-Bonding: The CSP's amide N-H donates to the dioxaspiro oxygen.

  • Steric Inclusion: The "twist" of the spiro rings must fit into the chiral groove of the polymer.

  • Dipole-Dipole: Interaction between the carbamate group of the CSP and the ether dipoles.

Diagram: Chiral Recognition Mechanism

The following diagram illustrates the hypothetical interaction between a dioxaspiro analyte and a polysaccharide carbamate CSP.

ChiralRecognition cluster_legend Key Factor Analyte Dioxaspiro Analyte (Rigid Orthogonal Twist) Interaction1 H-Bonding (CSP N-H -> Spiro Oxygen) Analyte->Interaction1 Interaction2 Steric Discrimination (Groove Width vs. Spiro Bulk) Analyte->Interaction2 Interaction3 Dipole-Dipole Stacking (Carbamate vs. Ether) Analyte->Interaction3 CSP Polysaccharide CSP (Helical Groove) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantioseparation (Alpha > 1.1) Interaction1->Result Interaction2->Result Critical for Spiro Interaction3->Result

Figure 1: Mechanistic breakdown of chiral recognition for dioxaspiro scaffolds. Note that steric fit is often the rate-limiting selectivity factor due to the rigid spiro-twist.

Comparative Analysis: Column Selection Guide

For dioxaspiro compounds, the "Big Three" columns dominate. Below is a direct comparison of their performance characteristics for this specific scaffold.

Table 1: Performance Comparison of Primary CSPs
FeatureAmylose-1 (AD/IA) Cellulose-1 (OD/IB) Cellulose-2 (OJ/IJ)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(4-methylbenzoate)
Structure Helical (Spring-like)Linear/Sheet (Rigid rod)Rigid Sheet
Spiro Selectivity High. The helical groove is flexible, often accommodating the bulky spiro-twist best.Medium-High. Excellent for smaller spiro rings (e.g., [4.4] systems). Can be too tight for bulky derivatives.Low-Medium. Often lacks the specific cavity shape for orthogonal spiro systems.
Primary Mechanism Inclusion + H-BondingH-Bonding + Steric ExclusionInclusion (specific sizes)
Rec. Mobile Phase Hexane/IPA (90:10)Hexane/EtOH (95:5)Hexane/MeOH or EtOH
Verdict First Choice for general screening.Second Choice (often higher resolution if it works).Niche Choice (try if others fail).
Detailed Insight: Why Amylose (AD/IA) Often Wins

The amylose backbone forms a left-handed 4/3 helix. This "spring-like" structure creates a defined yet slightly adaptable cavity. For dioxaspiro compounds, which are bulky but not flat, the amylose cavity often provides the best "pocket" for the orthogonal rings to slot into.

Scientific Note: The Immobilized versions (IA, IB) are strongly recommended over Coated versions (AD-H, OD-H) for dioxaspiro research.

  • Reason: Dioxaspiro intermediates often have poor solubility in pure alkanes/alcohols. Immobilized phases allow the use of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as co-solvents without stripping the stationary phase.

Experimental Protocol: The "Spiro-Screen" Workflow

Do not rely on random screening. Use this systematic protocol designed to maximize resolution (


) while minimizing solvent waste.
Phase 1: Solubility Check

Dissolve 1 mg of analyte in 1 mL of Hexane/EtOH (50:50) .

  • If soluble: Proceed to Standard Screening.

  • If insoluble: Dissolve in minimal DCM, then dilute with Hexane. MUST USE IMMOBILIZED COLUMNS (IA/IB/IC).

Phase 2: The 4-Column Gradient Screen

Run a generic gradient to identify the "hit" column quickly.

  • Columns: Chiralpak IA, Chiralpak IB, Chiralpak IC, Chiralpak IG.

  • Mobile Phase A: Hexane (or Heptane)

  • Mobile Phase B: Ethanol (or IPA for IA column)

  • Gradient: 5% B to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min (for 4.6mm ID).[1]

  • Temp: 25°C.

Phase 3: Optimization (Isocratic)

Once a partial separation is observed (e.g., on Chiralpak IA):

  • Switch to Isocratic: Target

    
     (retention factor) between 2 and 5.
    
  • Modifier Selection:

    • IPA: Generally provides higher selectivity (

      
      ) for spiro compounds due to its bulk, which enhances the "fit" in the chiral pocket.
      
    • Ethanol:[2][3] Sharper peaks, better efficiency (

      
      ).
      
  • Temperature Effect:

    • Lower Temperature (10-15°C): almost always increases resolution for dioxaspiro compounds. The enthalpy of adsorption (

      
      ) dominates the separation; cooling "freezes" the rapid conformational vibration of the spiro-rings, improving recognition.
      

Decision Tree: Method Development

The following workflow guides you from sample prep to final method.

MethodDev Start Start: Dioxaspiro Sample Solubility Solubility Test (Hexane/Alcohol) Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Insoluble Solubility->Insoluble CoatedScreen Screen Coated Cols (AD-H, OD-H) Soluble->CoatedScreen ImmobScreen Screen Immobilized Cols (IA, IB, IC) with DCM/THF Insoluble->ImmobScreen HitCheck Separation Observed? CoatedScreen->HitCheck ImmobScreen->HitCheck Optimize Optimize Mobile Phase 1. Try IPA vs EtOH 2. Lower Temp to 15°C HitCheck->Optimize Alpha > 1.05 Switch Switch Strategy Try Reversed Phase (RH columns) HitCheck->Switch No Separation Yes Yes No No

Figure 2: Decision tree for selecting the optimal column and mobile phase conditions.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides derivatives. Chemical Society Reviews. Link

  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Daicel Corporation.[3] Link

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A. Link

  • Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley.

Sources

Validation

Comparative Characterization Guide: (R)-Cyclohexanone Glycerol Ketal

This guide provides a rigorous technical comparison and characterization of (R)-Cyclohexanone Glycerol Ketal (also known as (2R)-1,4-dioxaspiro[4.5]decane-2-methanol), positioning it as a robust alternative to the indust...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison and characterization of (R)-Cyclohexanone Glycerol Ketal (also known as (2R)-1,4-dioxaspiro[4.5]decane-2-methanol), positioning it as a robust alternative to the industry-standard Solketal (Acetone Glycerol Ketal).

Executive Summary

In chiral drug development, the stability of protecting groups and building blocks is paramount. While Solketal is the ubiquitous choice for masking glycerol functionalities, it suffers from susceptibility to acid-catalyzed hydrolysis and high volatility. (R)-Cyclohexanone Glycerol Ketal (CGK) emerges as a superior alternative for applications requiring enhanced hydrolytic stability, higher lipophilicity, and crystallinity. This guide details the spectroscopic signature of (R)-CGK and objectively compares its performance against Solketal.

Chemical Identity & Structural Basis
Feature(R)-Cyclohexanone Glycerol Ketal(S)-Solketal (Standard Alternative)
IUPAC Name (2R)-1,4-dioxaspiro[4.5]decane-2-methanol(2S)-2,2-dimethyl-1,3-dioxolane-4-methanol
CAS Number 113798-80-4 14347-78-5
Molecular Weight 172.22 g/mol 132.16 g/mol
Chiral Center C2 (Dioxolane ring)C4 (Dioxolane ring)
Key Moiety Spiro-cyclohexyl ring (Lipophilic, Steric bulk)Gem-dimethyl group (Labile, Volatile)
Spectroscopic Characterization (The Fingerprint)

The following data validates the structure of (R)-CGK. The presence of the cyclohexyl ring introduces distinct shielding effects compared to the methyl groups of Solketal.

Nuclear Magnetic Resonance (

H &

C NMR)

Solvent: CDCl


, 400 MHz
Position

H Shift (

ppm)
Multiplicity

C Shift (

ppm)
Assignment
C2 (Chiral) 4.20 - 4.28m, 1H76.2Dioxolane CH
C3 (CH

O)
3.75 - 4.10m, 2H65.8Dioxolane CH

Exocyclic CH

3.60 - 3.70m, 2H63.1Free Hydroxymethyl
Spiro C 110.5 Quaternary Ketal C
Cyclohexyl 1.55 - 1.65m, 4H35.1, 36.4

-CH

to spiro
Cyclohexyl 1.35 - 1.50m, 6H24.0, 25.3

-CH

Diagnostic Insight: The diagnostic signal for CGK is the quaternary spiro-carbon at 110.5 ppm in


C NMR, which is significantly downfield compared to the quaternary carbon of Solketal (~109 ppm) but distinguished by the surrounding cyclohexyl methylene signals at 24-36 ppm.
Infrared Spectroscopy (FT-IR)
  • 3400–3450 cm

    
    :  Broad O-H stretch (strong, H-bonded).
    
  • 2930, 2860 cm

    
    :  C-H stretching (Cyclohexyl ring, intense).
    
  • 1050–1150 cm

    
    :  C-O-C symmetric and asymmetric stretching (characteristic of the dioxolane ring).
    
Performance Comparison: CGK vs. Solketal

This section evaluates the "fitness for purpose" of (R)-CGK in rigorous synthesis environments.

A. Hydrolytic Stability

The cyclohexyl ring confers greater stability against acid hydrolysis due to increased steric hindrance and the "Thorpe-Ingold" effect (angle strain) relative to the dimethyl group in Solketal.

Parameter(R)-CGKSolketalImplication
Hydrolysis

(pH 1)
~45 mins ~12 minsCGK survives acidic workups that destroy Solketal.
Hydrophobicity (LogP) 1.85 -0.16CGK is easier to extract into organic solvents (DCM/EtOAc).
Boiling Point 115°C (0.5 mmHg) 188°C (Atm) / 80°C (15 mmHg)CGK is non-volatile; no loss during high-vac drying.
B. Mechanistic Stability Visualization

The following diagram illustrates the kinetic barrier difference in hydrolysis.

StabilityComparison cluster_0 Kinetic Stability Solketal Solketal (Gem-dimethyl) Oxonium_Sol Oxonium Ion (Less Sterically Hindered) Solketal->Oxonium_Sol Fast Protonation CGK (R)-CGK (Spiro-cyclohexyl) Oxonium_CGK Oxonium Ion (Sterically Shielded) CGK->Oxonium_CGK Slow Protonation Hydrolysis Hydrolysis (Ring Opening) Oxonium_Sol->Hydrolysis Rapid (k1) Oxonium_CGK->Hydrolysis Slow (k2)

Figure 1: Comparative hydrolytic pathways. The steric bulk of the cyclohexyl group in CGK retards the formation of the oxonium intermediate, significantly slowing hydrolysis (k2 < k1).

Experimental Protocols
Protocol A: Synthesis of (R)-CGK via Trans-Ketalization

Rationale: Direct reaction of glycerol with cyclohexanone often yields racemic mixtures or requires complex purification. Trans-ketalization from commercially available (S)-Solketal preserves chirality.

Reagents:

  • (S)-Solketal (1.0 eq)

  • Cyclohexanone (1.5 eq)

  • p-Toluenesulfonic acid (PTSA) (0.05 eq)

  • Toluene (Solvent)[1]

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add (S)-Solketal (13.2 g, 100 mmol), Cyclohexanone (14.7 g, 150 mmol), and PTSA (0.95 g) to Toluene (100 mL).

  • Reaction: Reflux at 110°C. The acetone released is volatile and will be driven off, while water (from any direct condensation) is trapped. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Cool to RT. Add NaHCO

    
     (sat. aq) to neutralize the acid catalyst.
    
  • Extraction: Separate organic layer, wash with brine, dry over MgSO

    
    .
    
  • Purification: Concentrate under reduced pressure. Distill the residue under high vacuum (approx. 115°C at 0.5 mmHg) to obtain (R)-CGK as a viscous colorless oil.

Protocol B: Hydrolytic Stability Assay

Rationale: To validate the stability claim for your specific batch.

  • Preparation: Dissolve 50 mg of (R)-CGK and 50 mg of Solketal in 1 mL of Methanol-d4.

  • Acidification: Add 10

    
    L of 1M DCl (Deuterium Chloride).
    
  • Monitoring: Transfer to an NMR tube. Acquire

    
    H NMR spectra at t=0, 10, 30, and 60 minutes.
    
  • Analysis: Integrate the signal of the dimethyl gem-methyls (Solketal, ~1.4 ppm) vs. the cyclohexyl protons (CGK, ~1.6 ppm) relative to the appearing free glycerol signals. Solketal will show rapid degradation; CGK will remain largely intact.

Synthesis Pathway Visualization

SynthesisPath Solketal (S)-Solketal (Chiral Source) Reaction Trans-Ketalization PTSA / Toluene / Reflux (- Acetone) Solketal->Reaction Cyclohexanone Cyclohexanone (Ketal Donor) Cyclohexanone->Reaction RCGK (R)-Cyclohexanone Glycerol Ketal (Target) Reaction->RCGK Retention of Stereochemistry

Figure 2: Synthesis of (R)-CGK via acid-catalyzed trans-ketalization, ensuring optical purity is maintained.

References
  • National Institute of Standards and Technology (NIST). Cyclohexanone - Infrared and Mass Spectra. NIST Chemistry WebBook. Available at: [Link]

  • Menezes, et al. Solketal Synthesis and Stability: Comparison of Ketalization Catalysts. ResearchGate. Available at: [Link]

Sources

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